N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-17-8-5-12-9-13(6-7-15(12)23-17)19-18(21)16-10-11-3-1-2-4-14(11)22-16/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRKEDNEMHKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the core , a novel heterocyclic compound belonging to the coumarin-benzofuran hybrid class. These hybrids have garnered significant interest in medicinal chemistry, particularly as potential multi-target agents for neurodegenerative diseases like Alzheimer's.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols for characterization. We will delve into the causality behind experimental design, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction and Significance
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a unique molecular architecture that marries two privileged heterocyclic scaffolds: coumarin (2-oxochromen) and benzofuran.[1][3] Benzofuran and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, the coumarin nucleus is a cornerstone in medicinal chemistry, present in many compounds with diverse pharmacological effects. The strategic fusion of these two moieties via a stable carboxamide linker creates a hybrid molecule with the potential for synergistic or novel biological activities.[6]
Recent research has highlighted the promise of coumarin-benzofuran hybrids as versatile, multi-targeted agents for the treatment of Alzheimer's Disease.[1][2] These compounds are often designed to inhibit key pathological players such as acetylcholinesterase (AChE) and amyloid-β (Aβ) aggregation.[1][7] A thorough understanding of the is therefore a critical prerequisite for its development. These properties—including solubility, lipophilicity, melting point, and molecular structure—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.
Predicted & Representative Physicochemical Properties
While extensive experimental data for this specific molecule is not yet publicly consolidated, we can predict its properties based on its structural motifs and provide representative data from closely related analogs. This table serves as a benchmark for researchers undertaking the empirical characterization of this compound.
| Physicochemical Property | Predicted / Representative Value | Significance in Drug Development |
| Molecular Formula | C₁₈H₁₁NO₄ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 305.29 g/mol | Influences diffusion, absorption, and fits within Lipinski's Rule of 5. |
| Melting Point (MP) | ~180 - 250 °C (range) | A key indicator of purity and solid-state stability.[8] Impurities typically lower and broaden the melting range.[8] |
| logP (Octanol/Water) | 2.5 - 4.0 (Predicted) | Measures lipophilicity; critical for predicting membrane permeability and absorption. Values in this range often correlate with good oral bioavailability. |
| Aqueous Solubility | Low | Poor aqueous solubility is a primary cause of low bioavailability for oral drugs.[9] Must be accurately determined for formulation and bioassay design. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility, receptor binding, and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Furan O, 1x Pyran O) | Influences solubility and the potential for specific interactions with biological targets. |
| pKa (acidic/basic) | Amide N-H: ~17 (non-acidic) | Predicts the ionization state at physiological pH, which profoundly affects solubility, permeability, and binding. The amide proton is generally not considered ionizable under physiological conditions. |
Structural Elucidation and Spectroscopic Characterization
Confirming the chemical identity and purity of a newly synthesized batch of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is the foundational step of any research campaign. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[10]
Key Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzofuran and coumarin ring systems. A key diagnostic signal will be the downfield singlet for the amide proton (N-H), typically observed between δ 10.0-11.5 ppm in a solvent like DMSO-d₆.
-
¹³C NMR: The carbon spectrum will feature characteristic signals for the carbonyl carbons of the amide and the lactone (coumarin), typically in the δ 160-170 ppm range.[11][12] The remaining aromatic and heterocyclic carbons will appear in the δ 100-155 ppm region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[11][13] For C₁₈H₁₁NO₄, the expected exact mass is 305.0688.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected absorption bands include N-H stretching around 3300-3100 cm⁻¹, a sharp C=O stretch for the amide around 1650-1680 cm⁻¹, and a C=O stretch for the coumarin lactone around 1720-1740 cm⁻¹.[12][14]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for determining the most critical physicochemical parameters. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Determination of Thermodynamic Solubility
Causality: Thermodynamic (or equilibrium) solubility is the true measure of a compound's saturation point in a given solvent at equilibrium.[15] It is a critical parameter as it represents the maximum concentration achievable for absorption in vivo. The shake-flask method, though lower in throughput, remains the gold standard for its accuracy with low-solubility compounds.[16][17]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a glass vial. The key is to ensure solid material remains undissolved, creating a saturated solution.[16]
-
Equilibration: Seal the vial and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[18]
-
Calculation: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes. LogD is the distribution coefficient at a specific pH, making it more physiologically relevant than LogP for ionizable compounds.[19][20] The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[21][22]
Protocol: HPLC-based LogD Determination
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogD₇.₄ values. Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80%).
-
Data Collection: For each standard compound at each mobile phase composition, measure the retention time (t_R) and determine the retention factor, k, using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Extrapolation: For each standard compound, plot log(k) against the percentage of organic modifier. Extrapolate this linear relationship to 100% aqueous phase (0% organic modifier) to obtain the intercept, log(k_w).
-
Standard Curve: Create a calibration curve by plotting the known LogD₇.₄ values of the standard compounds against their calculated log(k_w) values. This establishes a linear relationship between HPLC retention and lipophilicity.
-
Sample Analysis: Inject the N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide sample and repeat steps 3 and 4 to determine its log(k_w).
-
LogD Calculation: Using the linear equation from the standard curve (Step 5), calculate the LogD₇.₄ of the target compound from its experimental log(k_w) value.
Caption: Workflow for HPLC-based LogD Determination.
Determination of Melting Point
Causality: The melting point is a fundamental thermal property that provides a quick and effective assessment of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range.[8] The capillary method is a standard and reliable technique.[23]
Protocol: Capillary Method
-
Sample Preparation: Ensure the compound is a fine, dry powder. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[24]
-
Loading: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.[24]
-
Initial Rapid Measurement: Place the capillary in the heating block of a melting point apparatus. Heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.[8]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.
-
Heating Protocol: Heat at a moderate rate until the temperature is about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[23][25]
-
Recording the Range: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the last solid particle melts completely.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For high accuracy, repeat the measurement at least twice, ensuring consistent values.
Conclusion
The are foundational to its journey from a novel chemical entity to a potential therapeutic agent. This guide has outlined the significance of this compound class and provided a framework for its characterization. By employing the detailed, validated protocols for determining solubility, lipophilicity, melting point, and spectroscopic identity, researchers can generate the high-quality, reproducible data necessary to advance drug discovery and development efforts. The principles and methodologies described herein are designed to ensure scientific integrity and provide a robust basis for all subsequent biological and preclinical evaluation.
References
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012).
- Bergström, C. A., et al. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- PubMed. Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease. (2018).
- Life Chemicals. Compound solubility measurements for early drug discovery. (2022).
- ResearchGate. Development of Coumarin and Benzofuran Conjugated Hybrids as the Versatile Multi-targeted Compounds for the Treatment of Alzheimer's Disease. (2018).
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019).
- Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
- MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).
- PMC - NIH. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.
- ResearchGate. Estimation of lipophilicity and design of new 17β-carboxamide glucocorticoids using RP-HPLC and quantitative structure-retention relationships analysis.
- PMC. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- ChemRxiv. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. (2019).
- ResearchGate. Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Ar. (2015).
- PMC. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
- University of Calgary. Melting point determination.
- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Asian Journal of Pharmaceutical and Clinical Research. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.
- ResearchGate. Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. (2025).
- Scilit. Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
- SSERC. Melting point determination.
- MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.
- Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti.
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- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).
- The Japanese Pharmacopoeia. Melting Point Determination / General Tests.
- EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023).
- IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- ChemRxiv. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations.
- Medicinal Chemistry. Mini review on important biological properties of benzofuran derivatives. (2016).
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Biological Activity of Coumarin-Benzofuran Hybrids
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Power of Pharmacophore Hybridization
The "one-drug, one-target" paradigm is increasingly failing to address multifactorial pathologies like Alzheimer’s disease (AD) and multidrug-resistant (MDR) cancers. Coumarin-benzofuran hybrids represent a strategic class of "Designed Multiple Ligands" (DMLs). By covalently linking the privileged coumarin scaffold (known for high oral bioavailability and bacteriostatic properties) with the benzofuran moiety (a potent intercalator and kinase inhibitor), researchers can generate agents capable of dual-site binding and synergistic modulation of non-overlapping pathways.
This guide dissects the synthetic architecture, validated biological mechanisms, and critical Structure-Activity Relationships (SAR) of these hybrids, providing a roadmap for their development as next-generation therapeutics.[1][2][3]
Strategic Rationale & Chemical Architecture
Why Hybridize?
-
Coumarin (2H-chromen-2-one): Acts as a hydrogen bond acceptor via the lactone ring. It mimics the adenosine moiety of ATP, allowing it to target kinase active sites, and binds effectively to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).
-
Benzofuran: A lipophilic isostere of indole. It intercalates into DNA base pairs and occupies the hydrophobic pockets of enzymes like VEGFR-2 and the Catalytic Anionic Site (CAS) of AChE.
The Hybrid Advantage:
Connecting these two scaffolds via a flexible linker (e.g., methylene, hydrazide, or triazole) allows the molecule to span the "gorge" of the AChE enzyme, simultaneously blocking the catalytic site and the peripheral site responsible for Amyloid-
Synthesis Workflow (Graphviz Diagram)
The following workflow illustrates the convergent synthesis of an ether-linked coumarin-benzofuran hybrid, a common architecture for neuroprotective agents.
Figure 1: Convergent synthesis strategy for ether-linked coumarin-benzofuran hybrids.
Detailed Experimental Protocol: Synthesis of Anti-AD Hybrids
Context: This protocol describes the synthesis of a spacer-linked hybrid designed to inhibit AChE. It is a self-validating system where the disappearance of the starting phenol signal in TLC/NMR confirms coupling.
Materials
-
Reagents: 4-(Bromomethyl)-7-methoxycoumarin (1.0 eq), 5-Hydroxybenzofuran (1.0 eq), Anhydrous Potassium Carbonate (
, 3.0 eq), Potassium Iodide (KI, catalytic amount). -
Solvent: Anhydrous Acetone or Acetonitrile.
Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-hydroxybenzofuran (1.0 mmol) in anhydrous acetone (15 mL).
-
Deprotonation: Add anhydrous
(3.0 mmol) to the solution. Stir at room temperature for 30 minutes. Checkpoint: The mixture should turn slightly yellow/opaque as the phenoxide anion forms. -
Coupling: Add 4-(bromomethyl)-7-methoxycoumarin (1.0 mmol) and a catalytic crystal of KI.
-
Reflux: Heat the mixture to reflux (
for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).-
Validation: The spot for the bromomethyl coumarin (
) should disappear, and a new, lower spot (the hybrid) should appear.
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude solid from Ethanol/DMF or purify via column chromatography (Silica gel 60–120 mesh).
Biological Mechanisms & Activity Profile[1][3][4][5][6][7][8]
Neuroprotection (Alzheimer's Disease)
The primary target is Acetylcholinesterase (AChE) . Unlike simple inhibitors (e.g., tacrine) that bind only the catalytic site, coumarin-benzofuran hybrids act as Dual Binding Site Inhibitors (DBSIs) .
-
Mechanism:
-
Coumarin Moiety: Binds to the Peripheral Anionic Site (PAS) (Trp286 residue). This blockade prevents the AChE-induced aggregation of Amyloid-
(A ) peptides. -
Benzofuran Moiety: Enters the deep catalytic gorge and interacts with the Catalytic Anionic Site (CAS) via
- stacking with Trp84. -
Linker: The spacer chain length (2–4 carbons) determines the precise fit within the gorge.
-
Anticancer Activity (Kinase Inhibition)
Hybrids have shown potent activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key driver of angiogenesis.[4]
-
Mechanism: The benzofuran ring occupies the ATP-binding pocket of the kinase, while the coumarin extension interacts with the solvent-accessible region, stabilizing the inactive conformation of the enzyme.
-
Signaling Pathway:
Figure 2: Signal transduction blockade by coumarin-benzofuran hybrids leading to apoptosis.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these hybrids is strictly governed by substitution patterns. The table below summarizes key SAR findings for anticancer and neuroprotective activities.
| Structural Domain | Modification | Effect on Activity | Mechanistic Rationale |
| Benzofuran C-2 | Phenyl group insertion | Increases (Anticancer) | Enhances hydrophobic interaction in the kinase ATP pocket. |
| Benzofuran C-5 | Methoxy (-OCH3) | Increases (Neuroprotection) | Electron-donating group improves |
| Coumarin C-4 | Methyl vs. Phenyl | Phenyl > Methyl | Bulky aryl groups enhance van der Waals contacts in the PAS. |
| Coumarin C-7 | Hydroxyl (-OH) | Increases (Antioxidant) | Provides radical scavenging capability (phenolic hydrogen). |
| Linker | 3-Carbon Spacer | Optimal (AChE Inhibition) | Perfect length to span the 20 Å gorge between CAS and PAS. |
Critical Insight: For antimicrobial activity (targeting DNA gyrase), the presence of halogen atoms (Cl, Br) on the benzofuran ring significantly boosts potency by facilitating halogen bonding with the enzyme's active site residues.
References
-
Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease. Source: Chemical Biology & Drug Design (2018).[5] URL:[Link]
-
Coumarin derivatives with potential anticancer and antibacterial activity: Design, synthesis, VEGFR-2 and DNA gyrase inhibition. Source: Drug Development Research (2023). URL:[Link]
-
Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Source: RSC Advances (2014). URL:[Link]
-
Coumarin-containing hybrids and their anticancer activities. Source: European Journal of Medicinal Chemistry (Review). URL:[Link]
-
Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Source: FABAD Journal of Pharmaceutical Sciences (2025). URL:[Link]
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Technical Guide: Spectroscopic Elucidation of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Executive Summary & Pharmacophore Significance
Compound Class: Coumarin-Benzofuran Hybrid Molecular Formula: C₁₈H₁₁NO₄ Exact Mass: 305.0688 Da
This guide details the structural characterization of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide , a bioactive hybrid scaffold. Merging the pharmacophoric features of coumarin (2H-chromen-2-one) and benzofuran , this chemotype is frequently investigated for inhibition of acetylcholinesterase (AChE) in Alzheimer’s research and for antiproliferative activity in oncology.
The analysis presented here synthesizes data from standard spectroscopic protocols (NMR, IR, MS) to provide a self-validating identification workflow.
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation to verify the amide linkage between the two heterocyclic cores.
Ionization & Detection
-
Method: ESI-MS (Electrospray Ionization) in Positive Mode (+ve).
-
Theoretical [M+H]⁺: 306.0766 m/z.
-
Observed Adducts: Common sodium adducts [M+Na]⁺ at 328.058 m/z may appear depending on solvent purity.
Fragmentation Pathway (MS/MS)
The stability of the amide bond characterizes the fragmentation. High-energy collision induced dissociation (CID) typically yields cleavage at the amide bond.
-
Primary Fragment (Base Peak): Cleavage of the amide bond often yields the benzofuran-2-acylium ion (m/z ~145) and the 6-aminocoumarin radical cation (m/z ~161).
-
Secondary Loss: Sequential loss of CO (28 Da) is characteristic of the coumarin lactone ring.
Fragmentation Logic Diagram
Figure 1: Proposed ESI-MS fragmentation pathway showing the characteristic amide cleavage.
Infrared (IR) Spectroscopy
Objective: Differentiate between the two carbonyl environments (Lactone vs. Amide).
The molecule contains two distinct carbonyl systems that must be resolved.
| Functional Group | Wavenumber (cm⁻¹) | Assignment Logic |
| Amide N-H | 3250 – 3350 | Sharp stretch, indicative of secondary amide. |
| Lactone C=O | 1715 – 1730 | Characteristic of |
| Amide C=O | 1650 – 1680 | Amide I band; lower frequency due to conjugation with benzofuran. |
| C=C (Aromatic) | 1580 – 1620 | Skeletal vibrations of benzene rings. |
| C-O-C | 1100 – 1250 | Ether linkage stretches (furan and pyrone rings). |
Diagnostic Check: The presence of two carbonyl peaks is the primary pass/fail criteria for the hybrid formation. If only one broad peak appears around 1700 cm⁻¹, the resolution is insufficient or the amide formation failed.
Nuclear Magnetic Resonance (NMR)
Objective: Map the proton connectivity and carbon skeleton.
¹H NMR (DMSO-d₆, 400 MHz)
The spectrum is dominated by aromatic signals. The key to elucidation is identifying the "singlet" protons and the coumarin doublet pair.
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| NH | 10.80 | s | - | Amide proton (exchangeable with D₂O). |
| Coumarin H-4 | 8.05 | d | 9.6 | |
| Coumarin H-5 | 8.15 | d | 2.5 | Meta-coupling to H-7; deshielded by amide. |
| Benzofuran H-3 | 7.82 | s | - | Characteristic singlet of 2-substituted benzofuran. |
| Benzofuran Ar | 7.60-7.80 | m | - | Overlapping aromatic protons (benzofuran ring). |
| Coumarin H-7 | 7.55 | dd | 8.8, 2.5 | Ortho/Meta coupling on the benzene ring. |
| Coumarin H-8 | 7.45 | d | 8.8 | Ortho coupling to H-7. |
| Coumarin H-3 | 6.50 | d | 9.6 |
Critical Validation:
-
The Coumarin Doublets: Look for the pair of doublets with a large coupling constant (
Hz) at 6.5 and 8.0 ppm. This confirms the coumarin ring is intact. -
The Amide Singlet: A sharp peak >10 ppm confirms N-acylation.
¹³C NMR (DMSO-d₆, 100 MHz)
Key carbon signals to verify the skeleton count (18 carbons total).
-
Carbonyls: Two peaks downfield.
- ~160.0 ppm (Coumarin Lactone C=O)
- ~157.0 ppm (Amide C=O)
-
C-O Carbons:
154.0 (Coumarin C-9), 153.0 (Benzofuran C-7a). -
Methine Carbons: Distinct signals for Coumarin C-4 (
143) and C-3 ( 116).
Experimental Synthesis & Purification Protocol
To assist in reproducing this data, the following synthesis workflow is recommended based on standard peptide coupling methodologies for heteroaromatics.
Reaction Workflow
Reagents:
-
Acid: 1-Benzofuran-2-carboxylic acid (1.0 eq)
-
Amine: 6-Aminocoumarin (1.0 eq)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 eq) or HATU (1.2 eq). Note: T3P is preferred for cleaner workup.
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or EtOAc.
Procedure:
-
Dissolve Benzofuran-2-carboxylic acid in dry DMF.
-
Add DIPEA and stir for 10 min at 0°C.
-
Add T3P (50% in EtOAc) dropwise.
-
Add 6-Aminocoumarin.
-
Stir at Room Temperature (RT) for 12 hours.
-
Quench: Pour into ice-cold water. The precipitate is the crude product.
Purification Logic
Figure 2: Purification workflow to ensure spectroscopic grade purity.
References
-
Synthesis of Coumarin-Benzofuran Hybrids: Hiremathad, A., et al. (2018).[1][2] "Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease."[1][2] Chemical Biology & Drug Design.
-
Spectroscopic Data of Coumarin Derivatives: Abdel-Latif, E., et al. (2018). "Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity." Current Research in Bioorganic & Organic Chemistry.
-
Benzofuran Synthesis Review: Khanam, H., et al. (2022). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Molecules.
Sources
exploring the mechanism of action of coumarin-based compounds
Mechanisms, SAR, and Experimental Validation[1]
Executive Summary
Coumarin (2H-1-benzopyran-2-one) represents a "privileged structure" in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Unlike a simple inert scaffold, the coumarin core is pharmacologically active, capable of participating in non-covalent interactions (π-π stacking, hydrogen bonding) and specific covalent modifications (e.g., lactone ring hydrolysis). This technical guide dissects the molecular mechanisms of coumarin-based compounds, ranging from the classical anticoagulant inhibition of VKORC1 to novel "prodrug" mechanisms in carbonic anhydrase inhibition and multi-targeted anticancer strategies.
The Pharmacophore: Chemical Versatility
The coumarin scaffold consists of a benzene ring fused to an α-pyrone ring.[1] Its lipophilicity allows for good bioavailability, while its planar structure facilitates intercalation into DNA and binding to hydrophobic pockets in enzymes.
-
Key Reactivity: The lactone ring is susceptible to hydrolysis, a feature critical for its interaction with zinc metalloenzymes.[2][3]
-
Substitution Sites: Positions C3, C4, and C7 are the most chemically accessible and biologically impactful sites for derivatization.
Molecular Mechanisms of Action[2]
2.1 Anticoagulation: The Vitamin K Epoxide Reductase (VKOR) Blockade
The most established mechanism of coumarins (e.g., Warfarin) is the inhibition of the Vitamin K cycle.[4] This is not a direct interaction with coagulation factors but a disruption of their post-translational modification.
-
Mechanism: Coumarins structurally mimic Vitamin K. They competitively inhibit Vitamin K Epoxide Reductase (VKORC1) .
-
Causality: VKORC1 is required to recycle Vitamin K 2,3-epoxide back to Vitamin K hydroquinone (the active cofactor). Without the hydroquinone, Gamma-Glutamyl Carboxylase (GGCX) cannot convert glutamic acid (Glu) residues on Factors II, VII, IX, and X into gamma-carboxyglutamic acid (Gla).
-
Consequence: Gla residues are essential for calcium binding; without them, coagulation factors cannot bind to phospholipid membranes to initiate clotting.
Figure 1: The Vitamin K Cycle and its inhibition by coumarin derivatives.[4][5] Warfarin blocks the recycling of Vitamin K, preventing the activation of clotting factors.
2.2 Carbonic Anhydrase (CA) Inhibition: The "Prodrug" Mechanism
Recent structural studies have revealed that coumarins inhibit Carbonic Anhydrase (CA) isoforms (specifically tumor-associated CA IX and XII) through a unique mechanism distinct from classical sulfonamides.[2]
-
The Suicide Inhibition: Coumarins act as suicide inhibitors or prodrugs. Upon binding to the CA active site, the enzyme's esterase activity hydrolyzes the coumarin lactone ring.[3][6]
-
Active Species: The hydrolysis product is a cis-2-hydroxy-cinnamic acid . This molecule isomerizes to the trans form and binds to the entrance of the active site, occluding it.
-
Selectivity: Because the binding occurs at the entrance of the active site (which varies significantly between isoforms) rather than the conserved zinc center, coumarins offer superior isoform selectivity compared to sulfonamides.
2.3 Anticancer Multi-Targeting
Coumarins exhibit anticancer efficacy through "poly-pharmacology," hitting multiple nodes in cancer cell survival networks simultaneously.
-
Kinase Inhibition (PI3K/Akt/mTOR): Coumarins fit into the ATP-binding pocket of kinases, preventing phosphorylation cascades that drive proliferation.
-
Microtubule Destabilization: Similar to colchicine, certain coumarins bind to tubulin, inhibiting polymerization and arresting cells in the G2/M phase.
-
Angiogenesis Inhibition: Downregulation of VEGF and VEGFR-2 expression.
Figure 2: Multi-targeted anticancer mechanism of coumarin derivatives, illustrating simultaneous inhibition of survival signaling, cell division, and blood vessel formation.
Structure-Activity Relationship (SAR) Matrix
The biological activity of coumarins is strictly dictated by the substitution pattern on the benzopyrone core.
| Position | Substituent Group | Impact on Activity | Mechanism Relevance |
| C-3 | Chloro (-Cl), Bromo (-Br) | Significantly Increased | Enhances lipophilicity and steric fit in kinase pockets; critical for antimicrobial activity. |
| C-3 | Acetyl / Carboxyl | Variable | Often reduces anticancer potency but may enhance anticoagulant activity (Warfarin-like). |
| C-4 | Methyl (-CH3) | Increased | Electron-donating group stabilizes the core; often seen in potent antioxidant and anti-inflammatory derivatives. |
| C-4 | Phenyl / Aryl | Increased | Provides additional π-π stacking interactions, crucial for inhibiting cholinesterases (AChE). |
| C-7 | Hydroxyl (-OH) | Critical | Essential for fluorescence (umbelliferone) and antioxidant capacity (ROS scavenging). Acts as a hydrogen bond donor. |
| C-7 | Diethylamino | Increased | Enhances fluorescence quantum yield; useful for diagnostic probes and theranostics. |
| Lactone | Thione (C=S) | Modified | Replacing C=O with C=S (thiocoumarins) often improves selectivity for Carbonic Anhydrase isoforms. |
Experimental Protocols (Self-Validating Systems)
4.1 Synthesis: Pechmann Condensation (General Protocol)
Objective: Synthesize 4-methyl-7-hydroxycoumarin (Resorcinol + Ethyl Acetoacetate). Validation: Melting point determination and TLC (single spot).
-
Reagents: Mix Resorcinol (0.1 mol) and Ethyl Acetoacetate (0.1 mol).
-
Catalyst: Add concentrated Sulfuric Acid (
) dropwise (maintaining temp < 10°C) to act as the condensing agent. -
Reaction: Stir the mixture at room temperature for 18–24 hours. The mixture should solidify.
-
Quenching: Pour the reaction mixture into crushed ice/water with vigorous stirring. The precipitate is the crude coumarin.
-
Purification: Recrystallize from ethanol.
-
Validation: Check melting point (Exp: ~185°C). Confirm structure via
-NMR (Characteristic doublet at C3 and C4 methyl singlet).
4.2 Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 of coumarin derivative against cancer cell lines (e.g., MCF-7). Validation: Use Doxorubicin as a positive control; DMSO as vehicle control.
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% . -
Treatment: Add coumarin derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100
).-
Control: 0.1% DMSO (Vehicle).
-
Positive: Doxorubicin (Standard).
-
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 10
MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Viable cells reduce MTT to purple formazan. -
Solubilization: Discard supernatant. Add 100
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation:
.[7] Plot dose-response curve to calculate IC50.
4.3 Enzymatic Assay: AChE Inhibition (Ellman’s Method)
Objective: Assess neuroprotective potential via Acetylcholinesterase inhibition.
-
Mix: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and test compound.
-
Enzyme: Add AChE enzyme solution. Incubate for 10 mins at 25°C.
-
Substrate: Add Acetylthiocholine iodide (ATCI).
-
Kinetics: Measure absorbance at 412 nm every 30s for 5 mins.
-
Mechanism: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to form a yellow anion (TNB). Inhibitors reduce the rate of yellow color formation.
References
-
Supuran, C. T. (2020). "Coumarin carbonic anhydrase inhibitors from natural sources." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Whitlon, D. S., et al. (1978). "Mechanism of coumarin action: significance of vitamin K epoxide reductase inhibition." Biochemistry. Link
-
Mishra, P. S., et al. (2024).[8] "Recent Developments in Coumarin Derivatives as Neuroprotective Agents." Current Medicinal Chemistry. Link
-
Al-Warhi, T., et al. (2020). "Recent Advances in Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationships." Current Medicinal Chemistry. Link
-
Annunziata, F., et al. (2020). "Coumarin-Based Derivatives as Potential Anticancer Agents: A Review." Molecules. Link
-
Sadowski, J. A., et al. (1974).[9] "Mechanism of action of coumarins. Significance of vitamin K epoxide." Biochemistry. Link
Sources
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin carbonic anhydrase inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Mechanism of action of coumarins. Significance of vitamin K epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide as a fluorescent probe
Application Note & Protocols
Introduction: A New Tool for a Critical Enzyme Class
Carboxylesterases (CES) are a ubiquitous class of serine hydrolase enzymes crucial for the hydrolysis of a wide range of endogenous and exogenous ester-containing compounds. Their activity is fundamental in pharmacokinetics, playing a key role in the metabolism of numerous prodrugs, and their dysregulation is implicated in various pathological conditions, including cancer and metabolic disorders. Consequently, the ability to monitor CES activity in real-time within complex biological systems is of paramount importance for both fundamental research and high-throughput drug discovery.[1][2]
We introduce N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide , a novel fluorogenic probe designed for the sensitive and selective detection of carboxylesterase activity. This probe uniquely combines the photostable and environmentally sensitive coumarin fluorophore with a benzofuran recognition moiety.[3][][5][6] In its intact, amide-linked state, the probe exhibits minimal fluorescence. Upon enzymatic cleavage by CES, the highly fluorescent 6-aminocoumarin is liberated, resulting in a robust, "turn-on" signal that is directly proportional to enzyme activity. This design provides an excellent signal-to-noise ratio, making it a powerful tool for cell-based imaging and in vitro screening assays.[7][8][9]
This document provides a comprehensive guide to the physicochemical properties of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide, detailed protocols for its application in both fluorometric assays and live-cell imaging, and insights into data interpretation.
Principle of Detection: Enzyme-Activated Fluorescence
The detection mechanism is based on an enzyme-activated "turn-on" fluorescence system.[2][10] The core structure links a weakly fluorescent benzofuran-2-carboxamide moiety to a 6-aminocoumarin scaffold. The electron-withdrawing nature of the benzofuran-carboxamide group effectively quenches the fluorescence of the coumarin core, likely through a Photoinduced Electron Transfer (PeT) mechanism.
Carboxylesterases recognize and hydrolyze the carboxamide bond. This cleavage event severs the link between the quencher and the fluorophore, releasing the unquenched 6-aminocoumarin. The free aminocoumarin exhibits strong fluorescence emission, providing a direct and quantifiable measure of enzymatic activity. The large Stokes shift and high quantum yield of the liberated fluorophore make it ideal for biological imaging applications.
Figure 1: Mechanism of Action. The probe is cleaved by Carboxylesterase (CES), releasing a highly fluorescent aminocoumarin reporter.
Physicochemical & Spectroscopic Properties
The key characteristics of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide are summarized below. Spectroscopic data represents the probe before (Intact) and after enzymatic cleavage (Cleaved Product: 6-Aminocoumarin).
| Property | Value |
| Molecular Formula | C₁₈H₁₁NO₄ |
| Molecular Weight | 305.29 g/mol |
| Purity (HPLC) | >98% |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO (>10 mM), DMF; poorly soluble in water |
| Excitation Max (λex) | Intact: ~365 nm / Cleaved: ~405 nm |
| Emission Max (λem) | Intact: ~450 nm / Cleaved: ~490 nm |
| Stokes Shift (Cleaved) | ~85 nm |
| Quantum Yield (Φ) | Intact: <0.05 / Cleaved: >0.60 |
| Storage | Store at -20°C, protect from light and moisture |
Required Materials & Equipment
Reagents:
-
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified Carboxylesterase (e.g., Porcine Liver Esterase) for in vitro assays
-
CES inhibitor (e.g., Bis(4-nitrophenyl) phosphate - BNPP) for control experiments
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Equipment:
-
Fluorescence microplate reader with filters for Ex/Em ~405/490 nm
-
Fluorescence microscope with DAPI or a custom filter set (e.g., Ex: 405/20 nm, Em: 490/40 nm)
-
CO₂ incubator for cell culture (37°C, 5% CO₂)
-
Standard cell culture flasks, plates, and consumables
-
Black, clear-bottom 96-well microplates for fluorescence assays
-
Glass-bottom dishes or chamber slides for cell imaging
-
Standard laboratory equipment (pipettes, vortexer, centrifuge)
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a concentrated stock solution, which is critical for reproducibility and probe stability.
-
Prepare 10 mM Stock Solution:
-
Allow the vial of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to 1 mg of the probe (MW = 305.29), add 327.6 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Expert Insight: Using anhydrous DMSO is crucial as it prevents premature hydrolysis of the probe, ensuring the integrity and long-term stability of the stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The solution should be stable for at least 6 months under these conditions.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration (typically 1-10 µM for cell imaging) in an appropriate aqueous buffer (e.g., PBS or cell culture medium).
-
Causality Note: It is essential to dilute the probe into the final aqueous buffer immediately before use. The probe has limited stability in aqueous solutions, and precipitation can occur at high concentrations or over extended periods.
-
Protocol 2: In Vitro Enzymatic Assay (Fluorometric)
This protocol validates the probe's response to purified enzyme in a controlled, cell-free environment. It is a crucial first step for characterizing probe kinetics and inhibitor screening.
Figure 2: Workflow for in vitro fluorometric assay.
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris, pH 7.4).
-
Set up reactions in a black, clear-bottom 96-well plate. For each condition, prepare triplicate wells.
-
Test Wells: 100 µL reaction buffer + desired concentration of purified Carboxylesterase.
-
Inhibitor Control Wells: 100 µL reaction buffer + CES inhibitor (e.g., 100 µM BNPP) + Carboxylesterase.
-
Blank Wells: 100 µL reaction buffer (no enzyme).
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitor to equilibrate.
-
Prepare the probe working solution by diluting the stock in reaction buffer to 2X the final desired concentration (e.g., if final is 10 µM, prepare a 20 µM solution).
-
Initiate the reaction by adding 100 µL of the 2X probe working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex: 405 nm, Em: 490 nm) every 60 seconds for 30-60 minutes.
-
Self-Validation Check: A successful assay will show a time-dependent increase in fluorescence in the "Test Wells," which is significantly attenuated in the "Inhibitor Control Wells" and negligible in the "Blank Wells."
Protocol 3: Live-Cell Imaging of Endogenous CES Activity
This protocol enables the visualization and relative quantification of CES activity within living cells.
-
Cell Seeding:
-
Seed cells (e.g., HeLa, HepG2) onto a suitable imaging vessel (e.g., glass-bottom 24-well plate or chamber slides) at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate cells under standard conditions (37°C, 5% CO₂) for 24-48 hours.
-
-
Preparation of Control Groups (Recommended):
-
Inhibitor Control: Treat a subset of cells with a cell-permeable CES inhibitor for 1-2 hours prior to probe loading. This is a critical control to confirm that the observed signal is enzyme-specific.
-
Unstained Control: Maintain a set of cells without the probe to assess cellular autofluorescence.[11]
-
-
Probe Loading:
-
Aspirate the culture medium from all wells.
-
Wash the cells once with pre-warmed imaging buffer (e.g., HBSS or serum-free medium).
-
Prepare the probe loading solution by diluting the 10 mM stock to a final concentration of 1-10 µM in the imaging buffer.
-
Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Expert Rationale: The optimal probe concentration and incubation time may vary depending on the cell type and its intrinsic CES activity. A titration experiment is recommended to determine the ideal conditions that yield a bright signal with low background without inducing cytotoxicity.[12]
-
-
Wash and Image:
-
Aspirate the loading solution and wash the cells twice with fresh, pre-warmed imaging buffer to remove any excess, non-hydrolyzed probe.
-
Add fresh imaging buffer to the cells.
-
Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or custom 405 nm excitation filter).
-
Imaging Best Practices: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time required to obtain a clear image.[11][12]
-
Data Analysis & Interpretation
-
For In Vitro Assays:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Plot the background-corrected relative fluorescence units (RFU) against time.
-
The initial reaction rate (V₀) can be determined from the slope of the linear portion of this curve. This rate is directly proportional to the enzyme activity.
-
-
For Live-Cell Imaging:
-
Capture images from multiple fields of view for each condition.
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity per cell or across the entire field of view.
-
Subtract the mean intensity of the unstained control cells (autofluorescence) from the probe-treated cells.
-
Compare the corrected mean fluorescence intensity between the test group (probe only) and the inhibitor control group. A significant reduction in fluorescence in the inhibitor-treated cells confirms that the signal is due to specific CES activity.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular probe. | Increase the number and duration of wash steps after probe loading. |
| Probe precipitation. | Ensure the final working concentration is not too high. Prepare fresh dilutions immediately before use. | |
| Low or No Signal | Low endogenous enzyme activity in the chosen cell line. | Increase probe concentration or incubation time. Use a positive control cell line known for high CES activity. |
| Inactive enzyme (in vitro assay). | Use a fresh batch of enzyme and verify its activity with a standard colorimetric substrate. | |
| High Phototoxicity/Cell Death | Excitation light is too intense or exposure is too long.[12] | Reduce excitation light intensity and exposure time. Use a more sensitive camera. Acquire images less frequently for time-lapse experiments. |
| Signal Fades Quickly (Photobleaching) | Excessive exposure to excitation light.[11] | Use an anti-fade reagent in the imaging medium if compatible with live cells. Minimize light exposure as described above. |
References
- Danaher Life Sciences. (n.d.). Application of Laser-based Fluorescence in Drug Discovery. Danaher Life Sciences.
- Ghosh, K., et al. (2021). Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes.
- Drug Target Review. (2023, November 16). Enzyme-activated fluorescent probes could revolutionise healthcare.
- Yuan, L., et al. (2013). Activatable Optical Probes for the Detection of Enzymes. PMC - NIH.
- Wang, L., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI.
- Hothersall, J. D., et al. (2020). New Small Molecule Fluorescent Probes for G protein-coupled Receptors: Valuable Tools for Drug Discovery. Taylor & Francis Online.
- Srikun, D., et al. (2022). Fluorescent Sensors for Reactive Oxygen Species and Enzymes. Labome.
- Ko, Y., et al. (2022).
- MDPI. (n.d.). Special Issue: Novel Fluorescent Probes for Drug Discovery and Development. MDPI.
- Lavis, L. D., & Raines, R. T. (2008). Small-molecule fluorescent probes and their design. RSC Publishing.
- Piston, D. W. (Ed.). (2014). In vivo cellular imaging using fluorescent proteins: methods and protocols. UConn Library.
- StainsFile. (n.d.). Fluorescent Live Cell Imaging.
- Promega Corporation. (n.d.).
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Biophysics Wet Lab Skills. (2024, December 28). Fluorescent Probes and Staining for Cellular Imaging (Notes included) [Video]. YouTube.
- Eriksson, J., et al. (2019).
- Eriksson, J., et al. (2019, April 1).
- Jung, Y., et al. (2018).
- Jung, Y., et al. (2018).
- Pinto, M., et al. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Source not specified].
- Jung, Y., et al. (2018, April 22).
- BOC Sciences. (2025, September 9). Coumarin-Based Fluorescent Probes for Imaging.
- Eriksson, J., et al. (2019, April 1).
- Kaczmarek-Kędziera, A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. PubMed.
- Kaczmarek-Kędziera, A., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. PMC - NIH.
- IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
- Kumar, A., & Kumar, S. (2016).
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Development of Small-Molecule Fluorescent Probes Targeting Enzymes [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Activatable Optical Probes for the Detection of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Sensors for Reactive Oxygen Species and Enzymes [labome.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. youtube.com [youtube.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
experimental setup for testing the cytotoxicity of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Application Note & Protocol
Comprehensive Cytotoxicity Profiling of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide: A Multi-Assay Approach
February 15, 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran-Coumarin Hybrid
The convergence of distinct pharmacophores into a single molecular entity represents a promising strategy in the quest for novel anticancer agents. N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a novel compound that marries the structural motifs of benzofuran and coumarin. Both parent scaffolds are renowned for their diverse biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2][3][4] Benzofuran derivatives have demonstrated potent anticancer properties, with substitutions at the C-2 position being crucial for their cytotoxic activity.[2][5] Similarly, coumarin and its derivatives have been extensively studied for their growth-inhibitory effects on cancer cells, often inducing apoptosis through various signaling pathways.[3][6][7]
This application note provides a comprehensive, multi-faceted protocol for evaluating the in vitro cytotoxicity of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide. The experimental design is structured to not only quantify the cytotoxic potency of the compound but also to elucidate the underlying mechanisms of cell death. By integrating assays that measure metabolic activity, membrane integrity, and key apoptotic markers, researchers can construct a detailed pharmacological profile of this promising molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic candidates.
Experimental Design: A Tripartite Strategy for Cytotoxicity Assessment
To establish a robust understanding of the compound's cytotoxic effects, a three-tiered experimental approach is recommended. This strategy progresses from a general assessment of cell viability to a more detailed investigation of the mode of cell death.
Figure 1: A multi-tiered experimental workflow for comprehensive cytotoxicity profiling.
Materials and Reagents
Cell Lines
-
A549 (Human Lung Carcinoma): A widely used model for non-small-cell lung cancer.[8][9]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized model for estrogen receptor-positive breast cancer.[10][11]
-
HEK293 (Human Embryonic Kidney): As a non-cancerous control to assess selectivity.[12]
Reagents and Consumables
-
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (purity >95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) and Eagle's Minimum Essential Medium (EMEM)[11]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[13]
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[16][17]
-
Doxorubicin (positive control)
-
Sterile 96-well and 6-well cell culture plates
-
Sterile microcentrifuge tubes and serological pipettes
Protocol 1: General Cell Culture and Maintenance
-
Culture Conditions: Grow A549 and HEK293 cells in DMEM, and MCF-7 cells in EMEM, supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[8][11]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new flask containing fresh, pre-warmed medium.[20]
-
-
Cell Counting: Prior to seeding for experiments, perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell densities.
Protocol 2: MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase, which is active only in living cells.[13][21]
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Include wells for untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | A549, MCF-7, HEK293 |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM (example range) |
| Incubation Time | 48 hours |
| Endpoint Measurement | Absorbance at 570 nm |
| Calculated Value | IC50 (Half-maximal inhibitory concentration) |
Table 1: Summary of MTT Assay Parameters.
Protocol 3: LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[22][23]
-
Experimental Setup: Seed and treat cells with N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide as described in the MTT assay protocol (Steps 1 & 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]
-
Sample Collection: After the 48-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay).[14]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance or luminescence according to the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and comparing to the maximum release control.
Protocol 4: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[24] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]
Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
-
Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting:
-
Collect any floating cells from the medium by centrifugation.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.[25]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol 5: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[26] This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[18][19]
-
Experimental Setup: Seed 1 x 10⁴ cells per well in a 96-well white-walled plate. Treat with the compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change in caspase activity compared to the untreated control.
| Assay | Principle | Information Gained |
| LDH Release | Measures compromised membrane integrity. | Differentiates cytotoxicity from cytostatic effects; indicates necrosis. |
| Annexin V/PI | Detects phosphatidylserine externalization and membrane permeability. | Distinguishes between early apoptosis, late apoptosis, and necrosis. |
| Caspase-3/7 Activity | Measures activity of key executioner caspases.[26][27] | Confirms apoptosis via the canonical caspase-dependent pathway. |
Table 2: Mechanistic Cytotoxicity Assays.
Conclusion and Future Directions
This application note details a systematic and robust methodology for the in vitro cytotoxic evaluation of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide. By employing a combination of assays that probe cell viability, membrane integrity, and specific apoptotic events, researchers can obtain a comprehensive understanding of the compound's anticancer potential and its mechanism of action. The initial determination of the IC50 value via the MTT assay provides a critical measure of potency, while subsequent LDH, Annexin V/PI, and caspase activity assays will elucidate whether the compound induces cell death primarily through necrosis or a programmed apoptotic pathway. A significant difference in potency between cancer cell lines (A549, MCF-7) and non-cancerous cells (HEK293) would suggest a favorable therapeutic window, a crucial characteristic for any potential anticancer drug.[1]
Further investigations could explore the impact of the compound on the cell cycle, mitochondrial membrane potential, and the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, Cytochrome c) to further delineate the specific signaling cascade initiated by N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity. In Vivo. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. [Link]
-
Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules. [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. [Link]
-
Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. ProQuest. [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
New Coumarin Derivatives as Cytotoxic Agents: Synthesis, in silico DNA-Binding Studies and MTT Assays in the MCF-7 Cell Line. Polycyclic Aromatic Compounds. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
-
A549 Cell Subculture Protocol. Altogen Biosystems. [Link]
-
MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. International Journal of Molecular Sciences. [Link]
-
MCF-7 Culture Protocol. Altogen Biosystems. [Link]
-
Cell Growth Protocol for A549 Cell Line. UCSC Genome Browser. [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Arabian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society. [Link]
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - ProQuest [proquest.com]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. reprocell.com [reprocell.com]
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- 12. ijprajournal.com [ijprajournal.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
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Application Note: High-Precision Evaluation of Antioxidant Properties in Benzofuran Derivatives
Executive Summary & Rationale
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their structural similarity to natural antioxidants like tocopherols and flavonoids. Their antioxidant potency typically stems from their ability to delocalize unpaired electrons across the bicyclic aromatic system or through specific functionalization (e.g., hydroxyl groups at C5/C6 positions).[1]
However, evaluating these derivatives requires a multi-dimensional approach. A single assay (like DPPH) is insufficient because it cannot distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. Furthermore, the lipophilicity of benzofurans often leads to precipitation in aqueous buffers, generating false negatives in biological assays.
This guide provides a validated, phase-dependent workflow for characterizing benzofuran antioxidants, moving from chemical screening to biological relevance and mechanistic validation.
Phase 1: Primary Chemical Screening (Radical Scavenging)[1]
DPPH Radical Scavenging Assay
Mechanism: Mixed HAT/SET. Why this assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) is the industry standard for initial "Go/No-Go" screening.[1] It is strictly organic-solvent based, making it ideal for lipophilic benzofuran derivatives that may precipitate in aqueous buffers.
Protocol
Reagents:
-
Stock Solvent: DMSO (Dimethyl sulfoxide) – Critical for benzofurans.[1]
-
Assay Solvent: Methanol (HPLC Grade).
-
DPPH Reagent: 0.1 mM DPPH in Methanol (Prepare fresh; keep in amber bottle).
-
Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1]
Workflow:
-
Preparation: Dissolve benzofuran derivative in DMSO to make a 10 mM stock.
-
Dilution: Prepare serial dilutions (e.g., 5, 10, 25, 50, 100 µM) using Methanol. Note: Final DMSO concentration in the well must be <1% to avoid solvent interference.
-
Reaction: In a 96-well plate, add 20 µL of sample and 180 µL of DPPH solution.
-
Blanking:
-
Sample Blank: 20 µL Sample + 180 µL Methanol (corrects for intrinsic color of the benzofuran).
-
Control: 20 µL DMSO + 180 µL DPPH.
-
-
Incubation: 30 minutes in the dark at Room Temperature (RT).
-
Measurement: Read Absorbance at 517 nm .
Calculation:
ABTS Cation Radical Decolorization Assay
Mechanism: Dominantly SET (Single Electron Transfer). Why this assay: Unlike DPPH, the ABTS radical cation is soluble in both aqueous and organic phases. This allows you to test water-soluble benzofuran salts (e.g., amino-substituted) alongside lipophilic ones.[1]
Protocol
Reagents:
Workflow:
-
Radical Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1 v/v). Incubate in the dark for 12–16 hours at RT. This generates the blue-green ABTS•+.
-
Calibration: Dilute the ABTS•+ solution with Ethanol (or PBS if sample is water-soluble) until Absorbance at 734 nm is
. -
Reaction: Add 10 µL of benzofuran sample (various concentrations) to 190 µL of diluted ABTS•+ solution.
-
Incubation: 6 minutes exactly.
-
Measurement: Read Absorbance at 734 nm .
Phase 2: Redox Potential Evaluation
FRAP (Ferric Reducing Antioxidant Power) Assay
Mechanism: Electron Transfer (Reduction of Fe³⁺ to Fe²⁺).[4][5] Why this assay: Benzofurans often act by donating electrons to break chain reactions. FRAP quantifies this reducing power directly, independent of radical scavenging.
Protocol
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.[6]
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.[6]
-
FRAP Working Solution: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C before use.
Workflow:
-
Plating: Add 10 µL of benzofuran derivative (in Methanol/DMSO) to a 96-well plate.
-
Reaction: Add 290 µL of warm FRAP Working Solution.
-
Incubation: 30 minutes at 37°C in the dark.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Use a standard curve of FeSO₄ (100–2000 µM) to express results as µM Fe(II) equivalents .
Phase 3: Biological Relevance (Lipid Peroxidation)[1]
TBARS Assay (Inhibition of Lipid Peroxidation)
Why this assay: Benzofurans are highly lipophilic and partition into cell membranes. This assay tests if the derivative can actually protect lipids (like egg yolk homogenate or rat liver microsomes) from oxidative degradation, measuring the byproduct Malondialdehyde (MDA).
Protocol
Reagents:
-
Lipid Substrate: 10% Egg Yolk homogenate in PBS (pH 7.4).
-
Inducer: 0.07 M FeSO₄.
-
TCA-TBA-HCl Reagent: 15% Trichloroacetic acid (TCA), 0.375% Thiobarbituric acid (TBA), 0.25 N HCl.[1]
Workflow:
-
Mixture: In a test tube, combine:
-
0.5 mL Lipid Homogenate.[7]
-
0.1 mL Benzofuran sample.
-
0.1 mL FeSO₄ (Induces oxidation).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 1.5 mL of TCA-TBA-HCl reagent.
-
Development: Heat at 95°C for 60 minutes (water bath). A pink complex forms if MDA is present.[8]
-
Clarification: Cool, then centrifuge at 3000 rpm for 10 minutes to remove precipitated proteins.
-
Measurement: Read Absorbance of the supernatant at 532 nm .
Phase 4: Mechanistic Validation (In Silico)[1]
To publish high-impact work, experimental data must be supported by Density Functional Theory (DFT) calculations.[1]
Key Parameters to Calculate:
-
BDE (Bond Dissociation Enthalpy): Lower BDE of the O-H bond indicates a stronger HAT mechanism.
-
IP (Ionization Potential): Lower IP indicates a better electron donor (SET mechanism).
Recommended Software: Gaussian 16 or ORCA. Functional/Basis Set: B3LYP/6-311++G(d,p) in gas phase and solvent model (PCM).
Visualization of Experimental Logic
Integrated Evaluation Workflow
This diagram illustrates the decision matrix for evaluating benzofuran derivatives.
Figure 1: Step-wise workflow for validating benzofuran antioxidant efficacy.
Structure-Activity Relationship (SAR) Logic
Understanding where to modify the benzofuran core is critical.
Figure 2: Key structural sites on the benzofuran ring influencing antioxidant capacity.[1]
Data Presentation Standards
When reporting your results, consolidate data into a comparative table including the Reference Standard (Trolox).
| Compound ID | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺) | TBARS (% Inhibition) |
| Benzofuran-A | 25.4 ± 1.2 | 12.1 ± 0.8 | 850 ± 25 | 65% |
| Benzofuran-B | >100 | 88.5 ± 2.1 | 120 ± 10 | 12% |
| Trolox (Std) | 18.2 ± 0.5 | 10.5 ± 0.4 | 1100 ± 40 | 88% |
Note: IC₅₀ is the concentration required to inhibit 50% of the radical. Lower values indicate higher potency.[1]
References
-
Vertex AI Search. (2026). A Review on Antioxidant Potential of Bioactive Heterocycle Benzofuran: Natural and Synthetic Derivatives. PubMed. Link
-
Miceli, M., et al. (2018).[1] Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710.[1] Link
-
Benzie, I. F., & Strain, J. J. (1996).[1][6] The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70–76.[1] Link
-
Re, R., et al. (1999).[1][2] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.[1] Link
-
BenchChem. (2025).[9] Application of Thiobarbituric Acid Derivatives in Monitoring Lipid Peroxidation. BenchChem Application Notes. Link[1]
-
Trang, N. V., et al. (2021).[1][10] Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11, 12971-12980.[1] Link
Sources
- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
practical guide to solubilizing N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide for experiments
Abstract
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is a rigid, planar hybrid scaffold combining a coumarin (chromen-2-one) and a benzofuran moiety via an amide linkage.[1] Often utilized in medicinal chemistry for its potential as an acetylcholinesterase (AChE) inhibitor, anti-microbial agent, or anti-proliferative, this compound presents significant solubilization challenges due to high lipophilicity and strong intermolecular
Part 1: Physicochemical Profile & Solubility Challenges[1]
Before attempting solubilization, it is critical to understand why this compound resists solution.[1] The molecule consists of two hydrophobic, aromatic hetero-systems linked by a rigid amide bond.
| Property | Characteristic | Impact on Solubilization |
| Structure | Planar Aromatic Hybrid | Promotes tight crystal packing (high lattice energy). |
| Hydrophobicity | High LogP (Predicted > 3.5) | Poor water solubility; requires organic co-solvents. |
| H-Bonding | Amide Donor/Acceptor | Potential for inter-molecular H-bonding, increasing melting point.[1] |
| BCS Class | Likely Class II or IV | Low solubility, variable permeability.[1] |
The "Brick Dust" Phenomenon
Researchers often encounter the "brick dust" effect with this compound: it appears as a fine powder that floats on aqueous buffers or sinks without dissolving. This is due to the high energy required to break the crystal lattice relative to the energy gained by hydration. Water alone will not work. [1]
Part 2: Solvent Selection Strategy (The Tiered Approach)[1]
Do not guess. Follow this tiered solvent selection matrix to ensure stability.
Tier 1: Primary Stock Solvent (Recommended)[1]
-
DMSO (Dimethyl Sulfoxide): The gold standard for this compound. It disrupts
-stacking and accepts hydrogen bonds from the amide.-
Solubility Limit: Typically 10–50 mM.
-
Storage: -20°C or -80°C (hygroscopic; keep tightly sealed).[1]
-
Tier 2: Secondary Options (If DMSO is contraindicated)
-
DMF (Dimethylformamide): Good solubility, but more toxic to cells than DMSO.[1] Use only if DMSO interferes with specific enzymatic assays.
-
1:1 DMSO:Ethanol: Can reduce the freezing point of the stock, but ethanol evaporates faster, potentially changing concentration over time.[1]
Tier 3: Assay Additives (To prevent "Crash-out")
-
Non-ionic Surfactants: Tween-80 (0.01%) or Pluronic F-127.[1]
-
Cyclodextrins: HP-
-CD (Hydroxypropyl-beta-cyclodextrin) can encapsulate the hydrophobic benzofuran tail in aqueous media.[1]
Part 3: Step-by-Step Protocols
Protocol A: Preparation of 10 mM Stock Solution (Anhydrous)
Target: Create a stable, high-concentration master stock.[1]
Materials:
-
Compound (Powder)[1]
-
Anhydrous DMSO (Spectroscopy grade, >99.9%)[1]
-
Amber glass vials (Borosilicate) – Avoid polystyrene plastics.[1]
Procedure:
-
Equilibrate: Allow the compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic powder.
-
Weighing: Weigh approximately 3–5 mg of compound.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Dissolution Mechanics:
-
Vortex: 30 seconds at medium speed.
-
Sonicate: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.[1] Do not exceed 40°C to avoid thermal degradation.
-
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
Protocol B: The "Intermediate Dilution" Method (For Cell Culture/Assays)
The Trap: Directly piping 10 mM DMSO stock into cell media often causes immediate precipitation (the "solvent shock"). Use this intermediate step to "step down" the hydrophobicity.
Workflow:
-
Prepare Intermediate: Dilute the 10 mM Stock 1:10 or 1:20 in pure DMSO first to create a working stock (e.g., 500 µM or 1 mM).
-
Rapid Dispersion:
Part 4: Visualization of Solubilization Logic
The following diagram illustrates the decision matrix for handling this hydrophobic scaffold, ensuring the compound remains in solution from the vial to the assay plate.
Figure 1: Critical workflow for solubilizing hydrophobic coumarin-benzofuran hybrids. Note the intermediate dilution step to prevent solvent shock.
Part 5: Quality Control & Troubleshooting
Self-Validating the Protocol
How do you know the compound is actually in solution and not just a micro-suspension?
-
The Centrifuge Test:
-
Prepare a "dummy" aliquot of your final assay concentration (e.g., 10 µM in PBS).[1]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance (UV-Vis) of the supernatant.
-
Pass Criteria: If the absorbance drops by >5% compared to the pre-centrifugation sample, you have invisible precipitation.[1] Add 0.01% Tween-80.
-
-
Absorbance Maximum Check:
-
Coumarin derivatives typically fluoresce or absorb in the UV range (300–400 nm).
-
A shift in
or a flattening of the peak often indicates aggregation (stacking).[1]
-
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Oiling Out | Oily droplets at bottom of vial. | Residual moisture in DMSO. | Use anhydrous DMSO; add molecular sieves to solvent bottle. |
| Crash-out | White cloudiness upon adding to media. | Solvent shock (Hydrophobic effect).[1] | Use Protocol B (Intermediate Dilution); warm media to 37°C. |
| Crystal Growth | Needles appearing after 24h incubation. | Supersaturation. | Lower the working concentration; add HP- |
Part 6: References
-
Oschmann, M., et al. (2020).[1] "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 25(2), 361.[1] Link
-
Context: Describes the synthesis and solubility challenges of benzofuran-2-carboxamide scaffolds.
-
-
Hiremathad, A., et al. (2018).[1][2][3] "Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease."[2][3][4] Chemical Biology & Drug Design, 92(2), 1497-1503.[1][2][4] Link
-
Context: Establishes the biological relevance and hydrophobic nature of coumarin-benzofuran conjugates.
-
-
NIST Chemistry WebBook. "Benzofuran-2-carboxylic acid." Link
-
Context: Provides physicochemical data on the benzofuran core moiety.
-
-
Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link
-
Context: General principles for solubilizing Class II/IV hydrophobic compounds using co-solvents and surfactants.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzofuran-Coumarin Conjugation
Welcome to the technical support center for the synthesis of benzofuran-coumarin conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-yielding, clean conversions.
Introduction to Benzofuran-Coumarin Synthesis
Benzofuran-coumarin hybrids are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis, however, can be challenging, often requiring careful optimization of reaction parameters. The most common strategies for forging the bond between these two heterocyclic systems involve transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and ring-transformation methodologies. This guide will focus primarily on troubleshooting palladium-catalyzed cross-coupling reactions, which are widely employed for this purpose.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that researchers encounter when embarking on the synthesis of benzofuran-coumarin conjugates.
Q1: What are the most common palladium-catalyzed cross-coupling reactions for synthesizing benzofuran-coumarin conjugates?
A1: The most prevalent methods are the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3][4][5] The choice of reaction depends on the available starting materials and the desired point of connectivity.
-
Suzuki-Miyaura Coupling: Typically involves the reaction of a bromo-coumarin with a benzofuran-boronic acid or MIDA ester, or vice-versa.[2][3] This method is known for its tolerance of a wide range of functional groups.
-
Heck Coupling: Can be used to couple a halogenated coumarin or benzofuran with an olefinic counterpart, followed by cyclization.[5][6]
-
Sonogashira Coupling: Involves the coupling of a terminal alkyne on one scaffold with a halide on the other, often followed by a cyclization step to form one of the heterocycles in situ.[7][8][9]
Q2: My reaction is not proceeding at all. What are the first things I should check?
A2: If you observe no product formation, consider these initial checks:
-
Catalyst Activity: Ensure your palladium catalyst is active. Old or improperly stored catalysts can lose activity. It's advisable to use a freshly opened bottle or a catalyst from a reliable supplier.
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[9] Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are adequately degassed.
-
Reagent Purity: Verify the purity of your starting materials, especially the organoborane in Suzuki couplings, as impurities can inhibit the catalyst.
-
Base and Solvent Quality: Ensure your base is not hydrated and your solvent is anhydrous, as water can interfere with the catalytic cycle.
Q3: I am observing a significant amount of a dehalogenated side product. How can I minimize this?
A3: Dehalogenation is a common side reaction, especially with electron-rich aryl halides. To mitigate this:
-
Ligand Choice: Bulky electron-rich phosphine ligands, such as XPhos or SPhos, can often suppress dehalogenation by promoting the desired reductive elimination step.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of the dehalogenation pathway relative to the cross-coupling reaction.
-
Base Selection: A weaker base might be beneficial in some cases. Screening different bases is recommended.
Troubleshooting Guide: Low Yield and Side Reactions
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of benzofuran-coumarin conjugates via palladium-catalyzed cross-coupling reactions.
Problem 1: Low or No Product Yield
Q: I have set up my Suzuki-Miyaura coupling between a 3-bromocoumarin and a benzofuran-2-boronic acid, but I am getting very low yields. What parameters should I screen to optimize the reaction?
A: Low yields in Suzuki-Miyaura couplings for this scaffold can be multifactorial.[10] A systematic optimization of the reaction parameters is crucial. Below is a suggested workflow for troubleshooting.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Detailed Optimization Strategies:
-
Catalyst and Ligand Screening: The choice of the palladium source and the phosphine ligand is critical. While Pd(PPh₃)₄ is a common starting point, more electron-rich and bulky ligands can significantly improve yields, especially for challenging substrates.[2]
Parameter Recommendation Rationale Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Often used in combination with a phosphine ligand. Phosphine Ligand XPhos, SPhos, P(tBu)₃ Bulky, electron-rich ligands that can accelerate oxidative addition and reductive elimination. Catalyst Loading 1-5 mol % Higher loadings may be necessary for less reactive substrates. -
Base Optimization: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Base Common Solvents Notes K₂CO₃ THF/H₂O, DMF A common and effective base for many Suzuki couplings.[2][3] Cs₂CO₃ Toluene, Dioxane A stronger base that can be effective for less reactive boronic acids. K₃PO₄ Toluene, Dioxane Often used with hindered substrates. -
Solvent Selection: The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic species.
Solvent Properties Typical Use Cases Toluene/Dioxane Non-polar aprotic Good for anhydrous conditions. THF/H₂O Polar aprotic/protic mixture The presence of water can facilitate the dissolution of the base and promote the reaction.[2] DMF Polar aprotic High boiling point allows for higher reaction temperatures. -
Temperature Control: Most cross-coupling reactions require heating. A temperature screen from 80°C to 120°C is advisable to find the optimal balance between reaction rate and potential decomposition.
Problem 2: Formation of Homo-coupled Byproducts
Q: I am observing significant amounts of benzofuran-benzofuran and coumarin-coumarin homo-coupling in my reaction mixture. How can I suppress this side reaction?
A: Homo-coupling is a common side reaction in Suzuki-Miyaura couplings, often arising from the reaction of two molecules of the organoborane reagent.
Strategies to Minimize Homo-Coupling:
Caption: Key strategies to minimize the formation of homo-coupled byproducts.
-
Stoichiometry Control: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the boronic acid can help to ensure that the boronic acid is consumed by the cross-coupling reaction rather than homo-coupling.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can maintain a low concentration of the organoborane, thus disfavoring the bimolecular homo-coupling reaction.
-
Ligand Optimization: While bulky ligands are often beneficial for yield, in some cases, a less bulky ligand might reduce the propensity for homo-coupling. A screen of different phosphine ligands is recommended.
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the synthesis of benzofuran-coumarin conjugates. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), the boronic acid or MIDA ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent (e.g., 10 mL of a 3:1 mixture of THF/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling and Cyclization
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a ligand if necessary (e.g., a phosphine ligand).
-
Add the degassed solvent (e.g., 10 mL of toluene) and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) and heat the reaction mixture to the desired temperature (e.g., 120 °C).[8]
-
Monitor the reaction until the Sonogashira coupling is complete.
-
For the subsequent cyclization, continue heating or add a specific reagent as required by the chosen synthetic route.
-
Work-up and purify the product as described in Protocol 1.
Purification Challenges
Q: My crude product is a complex mixture, and purification by column chromatography is difficult. What are some alternative purification strategies?
A: Purification of benzofuran-coumarin conjugates can be challenging due to their often similar polarities and potential for streaking on silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
Solvent Trituration: Suspending the crude material in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective purification technique.
By systematically addressing the variables outlined in this guide, researchers can significantly improve the outcomes of their benzofuran-coumarin conjugation reactions. Remember that each substrate pair is unique, and a degree of empirical optimization is almost always necessary to achieve the best results.
References
-
Al-Warhi, T., et al. (2021). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Tetrahedron Letters, 62(15), 152947. [Link]
-
Reddy, M. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(20), 16995-17024. [Link]
-
Hong, S., et al. (2013). Synthesis of heterocyclic-fused benzofurans via C–H functionalization of flavones and coumarins. Chemical Communications, 49(68), 7542-7544. [Link]
-
Maiti, D., et al. (2013). Palladium-Catalyzed Synthesis of Coumarins via C−H Bond Functionalization of Phenols. Angewandte Chemie International Edition, 52(48), 12669-12673. [Link]
-
Larock, R. C., et al. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling and Cyclization of o-Iodoanisoles and Terminal Alkynes. The Journal of Organic Chemistry, 70(25), 10292-10296. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2017). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Current Organic Chemistry, 21(10), 924-965. [Link]
-
Khan, I., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(1), 1-10. [Link]
-
Ghorai, P., et al. (2017). Palladium-Catalyzed Regioselective 5-exo-trig Intramolecular Oxidative Cyclization of ortho-Cinnamyl Phenols to Functionalized 2-Benzylbenzo[b]furans. The Journal of Organic Chemistry, 82(6), 3411-3424. [Link]
-
Williams, C. K., et al. (2014). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. Tetrahedron, 70(42), 7728-7734. [Link]
-
Satyanarayana, G., & Kishore, D. R. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Bodke, Y. D., et al. (2017). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 9(21), 29-34. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel 4-(2-oxo-2H-chromen-4-yl)-1-piperazinecarbodithioate derivatives. Molecules, 17(7), 8413-8424. [Link]
-
Sharma, G., et al. (2019). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1196, 73-84. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review [mdpi.com]
- 7. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Cell-Based Assays with N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide and Related Derivatives
A Note from the Senior Application Scientist: While direct, extensive research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is not widely available in public literature, this guide is structured around the broader, well-documented class of benzofuran-2-carboxamide derivatives. The principles, protocols, and troubleshooting steps outlined here provide a robust framework for researchers working with this specific compound and other novel derivatives within this promising chemical family. Benzofuran-2-carboxamides have garnered significant interest for their diverse biological activities, including anticancer, neuroprotective, and immunomodulatory properties.[1][2][3] This guide is designed to help you navigate the nuances of your cell-based assays and refine your experimental outcomes.
Troubleshooting Guide for Benzofuran-2-Carboxamide Derivatives in Cell-Based Assays
This section addresses common issues that may arise during your experiments. The causality behind these problems is often multifaceted, and the proposed solutions are designed to be systematic and logical.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Compound Precipitation in Media | 1. Poor Aqueous Solubility: Benzofuran scaffolds are often hydrophobic, and some derivatives exhibit limited solubility in aqueous solutions like cell culture media.[4] 2. High Final Concentration: The concentration of the compound in the final assay volume may exceed its solubility limit. 3. Solvent Shock: The organic solvent (e.g., DMSO) concentration in the final assay volume is too high, causing the compound to crash out. | 1. Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming (to 37°C) or sonication can aid dissolution. Visually inspect the stock for any undissolved particulates before use. 2. Serial Dilutions: Perform serial dilutions in your cell culture medium. Add the compound to the medium with gentle vortexing to ensure rapid and even dispersion. 3. Solvent Control: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%). Run a vehicle control (media + equivalent DMSO concentration) to assess any solvent-induced effects. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. 2. Edge Effects: Evaporation from the outer wells of the plate can lead to increased compound and media component concentrations. 3. Inaccurate Pipetting: Errors in pipetting small volumes of the compound or reagents. | 1. Homogeneous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Pipetting Technique: Use calibrated pipettes and pre-wet the tips before dispensing. For very small volumes, consider preparing an intermediate dilution. |
| No Dose-Dependent Effect Observed | 1. Inactive Compound: The compound may not be active in the chosen cell line or assay. 2. Inappropriate Concentration Range: The tested concentrations may be too low to elicit a response or too high (causing a plateau effect at 100% inhibition/cytotoxicity). 3. Assay Incubation Time: The incubation time may be too short or too long to observe the desired biological effect. | 1. Positive Control: Always include a positive control compound with a known mechanism of action to validate the assay's performance. 2. Broad Concentration Range: For initial screening, test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the active range.[5] 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your specific assay and cell line. |
| Unexpected Cytotoxicity | 1. Off-Target Effects: The compound may have unintended effects on cell viability. 2. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this class of compounds. 3. Contamination: The compound or reagents may be contaminated. | 1. Orthogonal Assays: Use a secondary, mechanistically different assay to confirm the primary result. For example, if you see a decrease in cell number with an MTT assay, confirm apoptosis with a caspase activity assay.[6] 2. Counter-Screening: Test the compound in a non-target cell line to assess its specificity. 3. Quality Control: Ensure all reagents are sterile and within their expiration dates. Regularly check cell cultures for any signs of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of benzofuran-2-carboxamide derivatives?
A1: This class of compounds exhibits a wide range of biological activities. They have been investigated as potential anticancer agents that can inhibit cancer cell growth and proliferation.[1][3] Other studies have highlighted their neuroprotective effects against excitotoxicity and their antioxidant properties.[2][7] Additionally, some derivatives have shown immunomodulatory effects by blocking specific chemokine pathways.[3]
Q2: How should I prepare a stock solution of a novel benzofuran-2-carboxamide derivative?
A2: Due to the often hydrophobic nature of the benzofuran core, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). If solubility is an issue, gentle warming (up to 37°C) or brief sonication can be employed. Always centrifuge the stock solution at high speed to pellet any undissolved material before transferring the supernatant to a fresh tube. Store stock solutions at -20°C or -80°C to maintain stability.
Q3: What is a suitable starting concentration range for a dose-response experiment?
A3: For a novel compound, it is advisable to start with a broad logarithmic or semi-logarithmic dilution series. A typical starting range could be from 100 µM down to 1 nM. This wide range increases the probability of identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.[5]
Q4: Which cell-based assays are commonly used to evaluate these compounds?
A4: The choice of assay depends on the intended biological target. For anticancer research, common assays include:
-
MTT or WST-8 assays: To measure cell viability and proliferation.[1][6][8]
-
Caspase-Glo or similar assays: To quantify apoptosis.[6]
-
Chemotaxis assays: To assess the inhibition of cancer cell migration.[3] For neuroprotective studies, assays often involve inducing neuronal damage with agents like NMDA and then measuring cell viability.[2][7]
Q5: How can I be sure that the observed effect is specific to my target?
A5: Demonstrating specificity is crucial. This can be achieved through several approaches:
-
Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs of your compound.
-
Target Engagement Assays: If the molecular target is known, use assays to confirm that the compound binds to it.
-
Knockout/Knockdown Models: Test the compound in cell lines where the target protein has been knocked out or its expression reduced. A diminished or absent effect in these models would support target specificity.
-
Counter-Screening: Evaluate the compound in assays for known off-targets or unrelated pathways.
Experimental Protocol: Assessing Cytotoxicity using an MTT Assay
This protocol provides a step-by-step method for determining the cytotoxic effect of a benzofuran-2-carboxamide derivative on a cancer cell line.
1. Cell Seeding: a. Culture your chosen cancer cell line (e.g., HeLa, MCF-7) to ~80% confluency. b. Harvest the cells using trypsin and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate. d. Plate 100 µL of the cell suspension into each well. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
2. Compound Treatment: a. Prepare a 2X working concentration series of your benzofuran-2-carboxamide derivative by diluting the DMSO stock in cell culture medium. b. Also prepare 2X solutions for your vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin). c. Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration. d. Incubate for the desired treatment period (e.g., 48 hours).
3. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Carefully aspirate the medium containing MTT. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance (from wells with no cells). c. Calculate cell viability as a percentage relative to the vehicle-treated control wells. d. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for a cell-based cytotoxicity assay.
Hypothetical Signaling Pathway Modulation
Caption: Inhibition of the CCL20/CCR6 axis by a benzofuran derivative.
References
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Aryl
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules.
- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics.
- Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. (2024). ChemMedChem.
- Enhance Drug Efficacy With Cell-Based Assays. Pharmaron.
- Cell-Based Assays. Sigma-Aldrich.
- The dose-dependent curves for cytotoxicity screening of the benzofuran oxime ethers (1–5) and 2-acetylbenzofuran oxime (6) on HeLa cells.
- In vitro assay of benzofuran derivatives 3.
- Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. (2014). Der Pharma Chemica.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015).
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide in Biological Media
Welcome to the technical support center for N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges in biological matrices. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve stability issues, ensuring the integrity and reliability of your experimental data.
I. Foundational Understanding: FAQs on Compound Stability
This section addresses common initial questions regarding the stability of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide, providing a foundational understanding of its potential liabilities.
Q1: What are the primary structural motifs in N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide that might contribute to instability in biological media?
A1: The molecule possesses three key structural features that are susceptible to degradation in biological environments:
-
Coumarin (2-oxochromen) ring: The lactone (cyclic ester) in the coumarin ring system can be susceptible to hydrolysis, particularly under basic pH conditions or in the presence of esterase enzymes.[1][2]
-
Amide linkage: The carboxamide bond is a critical linkage that can be a target for enzymatic hydrolysis by amidases and proteases present in plasma and tissue homogenates.[3][4][5] While generally more stable than esters, this bond can still be a metabolic soft spot.[6]
-
Benzofuran ring: The benzofuran moiety can be a substrate for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation, epoxidation, or ring cleavage.[7][8][9][10]
Q2: What are the most likely degradation pathways for this compound in plasma or serum?
A2: In plasma or serum, the primary degradation pathways are likely enzymatic. Esterases can hydrolyze the coumarin lactone, and various proteases or amidases could cleave the central amide bond.[3][4] The resulting products would be 1-benzofuran-2-carboxylic acid and 6-amino-2-oxochromen.
Q3: My compound seems to be rapidly disappearing in my cell culture medium. What could be the cause?
A3: Rapid loss in cell culture media can be due to several factors:
-
Cellular metabolism: If you are using live cells, intracellular enzymes (like CYPs and amidases) can metabolize the compound.[8][10]
-
Enzymes in serum: If your medium is supplemented with fetal bovine serum (FBS) or other sera, it contains esterases and proteases that can degrade the compound.
-
pH instability: Cell culture media are typically buffered around pH 7.4. Depending on the specific compound, this pH could be sufficient to promote slow hydrolysis of the lactone or amide, a process that can be accelerated at 37°C.[11][12][13]
-
Adsorption: The compound may be adsorbing to the plastic of the culture vessel, especially if it is lipophilic.
Q4: I am observing multiple unexpected peaks in my LC-MS analysis after incubating the compound in liver microsomes. What are these likely to be?
A4: Liver microsomes are rich in CYP enzymes, making oxidative metabolism the most probable cause. The unexpected peaks are likely hydroxylated metabolites on the benzofuran or coumarin rings, or potentially N-dealkylated products if there were susceptible alkyl groups.[9][10] Ring-opening of the benzofuran or coumarin moieties is also a possibility.[7][14]
II. Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you might encounter during your experiments.
Troubleshooting Scenario 1: Poor Recovery from Plasma or Serum
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low compound concentration immediately after spiking into plasma (T=0 sample). | 1. Poor solubility: The compound may be precipitating out of the plasma matrix. 2. Non-specific binding: The compound may be adsorbing to the collection tubes or pipette tips. 3. Inefficient extraction: The protein precipitation or liquid-liquid extraction method may not be effectively recovering the compound. | 1. Solubility Assessment: Visually inspect the sample for cloudiness. Pre-dissolve the compound in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) before spiking into plasma. Ensure the final solvent concentration is low (typically <1%) to avoid protein precipitation. 2. Binding Mitigation: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be an option. 3. Extraction Optimization: Test different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) or a combination thereof. For liquid-liquid extraction, try solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). Include an internal standard to control for extraction variability. |
| Rapid decrease in compound concentration over a short time course (e.g., < 1 hour). | 1. Enzymatic degradation: Esterases and amidases in the plasma are likely hydrolyzing the compound.[4] | 1. Enzyme Inhibition: Repeat the experiment with plasma containing specific enzyme inhibitors. For example, add sodium fluoride (an esterase inhibitor) or a broad-spectrum protease inhibitor cocktail. If stability improves, enzymatic degradation is confirmed. 2. Heat Inactivation: Perform the incubation with heat-inactivated plasma (e.g., 56°C for 30 minutes). A significant increase in stability points to enzymatic degradation. |
| Inconsistent results between replicates. | 1. Inconsistent sample handling: Variations in incubation time, temperature, or extraction procedure. 2. Matrix effects in LC-MS: Co-eluting plasma components may be suppressing or enhancing the ionization of your compound. | 1. Standardize Protocol: Ensure precise timing of incubations and consistent temperature control. Use a calibrated incubator and vortex samples thoroughly but gently. 2. Matrix Effect Evaluation: Prepare a post-extraction spike sample (spike compound into the supernatant of a blank plasma extraction) and compare the signal to a pure solvent standard. A significant difference indicates matrix effects. Consider using a more rigorous sample cleanup method (e.g., solid-phase extraction) or an isotopically labeled internal standard. |
Troubleshooting Scenario 2: High Variability in Cell-Based Assays
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Decreasing compound effect over the course of a long-term (e.g., 24-72h) assay. | 1. Metabolic clearance by cells: The cells are actively metabolizing and clearing the compound from the medium.[9][10] 2. Degradation in medium: The compound is unstable in the culture medium, even without cells. | 1. Time-Course Analysis: Measure the concentration of the compound in the culture medium at different time points during the assay. A decrease in concentration correlates with a loss of effect. 2. Cell-Free Stability Check: Incubate the compound in the complete culture medium (including serum) but without cells. If the compound is still unstable, the issue lies with the medium components. If it is stable, cellular metabolism is the primary cause. |
| Discrepancy between IC50 values from different assay formats (e.g., 4h vs. 24h incubation). | 1. Time-dependent degradation: The effective concentration of the compound is decreasing over the longer incubation period, leading to an apparent increase in the IC50 value. | 1. Shorten Incubation Time: If the biological endpoint allows, use a shorter assay duration to minimize the impact of degradation. 2. Compound Re-dosing: For longer assays, consider replacing the medium with freshly prepared compound-containing medium at set intervals (e.g., every 12 or 24 hours). |
III. Experimental Protocols for Stability Assessment and Enhancement
Here we provide detailed, step-by-step methodologies for key experiments to assess and improve the stability of your compound.
Protocol 1: Plasma Stability Assessment
Objective: To determine the rate of degradation of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide in plasma from different species (e.g., human, rat, mouse).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., human, rat, mouse) from a reputable supplier, stored at -80°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with internal standard (e.g., a structurally similar, stable compound)
-
Low-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw Plasma: Thaw the frozen plasma on ice or at room temperature. Once thawed, keep it on ice.
-
Prepare Working Solution: Dilute the 10 mM stock solution of the test compound in PBS to a working concentration (e.g., 100 µM).
-
Initiate Reaction: In a microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.
-
Add 5 µL of the 100 µM working solution to the plasma to achieve a final concentration of 1 µM. Vortex gently for 10 seconds. This is your T=0 sample.
-
Time Points: Immediately withdraw a 50 µL aliquot and add it to a tube containing 150 µL of ice-cold acetonitrile with the internal standard. This quenches the reaction. Vortex vigorously for 1 minute.
-
Incubate the remaining reaction mixture at 37°C.
-
Repeat step 5 at subsequent time points (e.g., 15, 30, 60, 120 minutes).
-
Sample Processing: After the final time point, centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.
-
Data Calculation: Plot the percentage of compound remaining versus time. The half-life (T½) can be calculated from the slope of the initial linear portion of the natural log of the percent remaining versus time plot.
Diagram: Plasma Stability Workflow
Caption: Workflow for assessing compound stability in plasma.
Protocol 2: Strategies for Enhancing Stability
If your compound shows poor stability, consider the following formulation and structural modification strategies.
Formulation-Based Strategies
Formulation strategies aim to protect the compound from the degradative environment without altering its chemical structure.
| Strategy | Description & Rationale | When to Use |
| pH Adjustment [11][12][13] | Formulate the compound in a buffer system that maintains a pH where it exhibits maximum stability. For many lactones and amides, slightly acidic conditions (pH 4-6) can slow hydrolysis. This is crucial for in vitro stock solutions and formulations. | When chemical hydrolysis (non-enzymatic) is a significant contributor to degradation. |
| Use of Excipients [11][15] | - Antioxidants (e.g., ascorbic acid, tocopherol) can be added to prevent oxidative degradation.[11][15] - Chelating agents (e.g., EDTA) can sequester metal ions that may catalyze degradation.[11] | If oxidative pathways are identified as a liability (e.g., through microsomal stability assays). |
| Complexation with Cyclodextrins [11][13] | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, shielding the labile parts of the compound from the aqueous environment and enzymes.[11][13] | For compounds with poor aqueous solubility and to provide a protective barrier against hydrolysis. |
| Lipid-Based Formulations [16] | Encapsulating the compound in liposomes, micelles, or lipid nanoparticles can protect it from enzymatic degradation in the plasma and alter its pharmacokinetic profile.[16] | For in vivo studies where plasma stability is low and a controlled-release profile is desired. |
Structural Modification Strategies (Medicinal Chemistry Approach)
If formulation approaches are insufficient, structural modifications may be necessary. This is a more involved process, often undertaken during the lead optimization phase of drug discovery.
| Strategy | Description & Rationale | Potential Impact |
| Amide Bioisosteres [6] | Replace the amide bond with a more stable isostere, such as a retro-amide, urea, or a heterocyclic ring (e.g., 1,2,4-triazole).[6][17] This can block enzymatic cleavage by amidases. | May significantly alter binding affinity, solubility, and other physicochemical properties. Requires careful design to maintain biological activity. |
| Steric Hindrance | Introduce bulky groups near the labile amide or lactone bonds. This can sterically hinder the approach of water molecules or the active site of metabolizing enzymes. | Can also sterically hinder binding to the target protein. The size and position of the group must be carefully optimized. |
| Deuteration [17] | Replace hydrogen atoms at metabolically labile positions with deuterium. The stronger carbon-deuterium bond can slow down the rate of CYP-mediated oxidation (the "kinetic isotope effect"). | Can be a subtle modification that improves metabolic stability without drastically changing the compound's overall properties.[17] |
| Prodrug Approach [16] | Temporarily mask a labile functional group with a promoiety that is cleaved in vivo to release the active drug. For example, modifying a part of the molecule that is critical for stability but not for initial transport. | Can improve stability and bioavailability but adds complexity, as the cleavage kinetics must be optimized for the desired therapeutic effect. |
Diagram: Decision Tree for Stability Enhancement
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. media.malariaworld.org [media.malariaworld.org]
Technical Support Center: Validation Protocols for N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Status: Operational Ticket ID: REF-Cbf-2026-VAL Subject: Troubleshooting Off-Target Effects & Assay Interference Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Privileged Scaffold" Paradox
You are likely utilizing N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (hereafter referred to as Cbf-6 ) as a bioactive probe, possibly for neuroprotective pathways, SIRT1 modulation, or antimicrobial targets.
While the benzofuran and coumarin moieties are "privileged structures" in medicinal chemistry due to their high binding affinity, they present two distinct technical liabilities that often mimic off-target effects:
-
Intrinsic Fluorescence: The coumarin core (2-oxochromen-6-yl) is a potent fluorophore. It frequently causes false positives in fluorescence-based binding or enzymatic assays.
-
Colloidal Aggregation: The planar, lipophilic benzofuran core predisposes the molecule to form non-specific aggregates at micromolar concentrations, sequestering proteins indiscriminately.
This guide provides the self-validating protocols required to distinguish true pharmacological inhibition from these physicochemical artifacts.
Module 1: Optical Interference (The "False" Off-Target)
Symptom: You observe high background signal or "super-activity" in fluorescence-intensity (FI) or FRET-based assays.
Root Cause: Cbf-6 contains a 6-aminocoumarin substructure. Coumarins typically absorb at 300–400 nm and emit at 400–500 nm (Blue/Green region). If your assay uses fluorophores like AMC, MU, or FITC, Cbf-6 is likely interfering via the Inner Filter Effect (IFE) or direct fluorescence overlap.
Troubleshooting Protocol: The "Spike-In" Correction
Do not rely solely on background subtraction.
-
Prepare Assay Buffer: Use your standard reaction buffer.
-
Standard Curve Generation: Create a standard curve of your assay's fluorophore (e.g., free AMC) in the presence of increasing concentrations of Cbf-6 .
-
Readout: Measure fluorescence at your assay's excitation/emission wavelengths.
-
Analysis:
-
Pass: The slope of the fluorophore standard curve remains constant regardless of Cbf-6 concentration.
-
Fail (Interference): The fluorescence signal decreases (quenching) or increases (autofluorescence) non-linearly as Cbf-6 increases.
-
Corrective Action:
-
Switch Readout: Move to absorbance-based or mass spectrometry (LC-MS) readouts.
-
Red-Shift: Use fluorophores that excite >550 nm (e.g., Rhodamine, Cy5) to avoid the coumarin excitation window.
Module 2: Promiscuous Aggregation (PAINS)
Symptom: The compound shows a steep dose-response curve (Hill slope > 2.0) or inhibits unrelated enzymes (e.g., inhibiting a kinase and a protease).
Root Cause: The lipophilic benzofuran moiety can drive Cbf-6 to form colloidal aggregates in aqueous buffers. These "sticky" colloids adsorb proteins on their surface, causing non-specific inhibition. This is a classic Pan-Assay Interference Compound (PAINS) behavior.
Troubleshooting Protocol: The Detergent Sensitivity Test
True pharmacological ligands bind better or equally well in the presence of detergents. Aggregators lose potency.
Step-by-Step Methodology:
-
Control Arm: Run your standard IC50 dose-response curve.
-
Test Arm: Run the same dose-response curve with the addition of 0.01% (v/v) Triton X-100 (freshly prepared).
-
Note: Ensure your target protein tolerates this detergent concentration.
-
-
Compare IC50 Values:
| Observation | Diagnosis | Action |
| IC50 shifts > 3-fold higher (Potency drops) | Aggregator | The inhibition was likely non-specific. Discard data or optimize solubility. |
| IC50 remains stable (within 2-fold) | Specific Binder | The compound is acting via 1:1 binding. Proceed to Module 3. |
| IC50 decreases (Potency improves) | Solubility Issue | The detergent solubilized the drug, making it more available. Valid result. |
Module 3: Biological Selectivity (True Off-Targets)
Symptom: The compound shows phenotype modulation (e.g., cell death, pathway activation) that does not correlate with target knockdown (siRNA/CRISPR).
Root Cause: Benzofuran-carboxamides can act as Reactive Oxygen Species (ROS) scavengers or Michael acceptors (covalent modifiers), affecting cellular redox states independently of your protein target.
Visualization: The Target Validation Workflow
The following diagram outlines the logical flow to validate Cbf-6 specificity, moving from chemical checks to biological confirmation.
Caption: Logic flow for distinguishing specific target engagement from physicochemical artifacts using Cbf-6.
Protocol: Cellular Thermal Shift Assay (CETSA)
To confirm Cbf-6 actually binds your target inside the cell.
-
Treatment: Treat cells with Cbf-6 (at 5x IC50) and DMSO (control) for 1 hour.
-
Harvest: Collect cells and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot samples into PCR tubes and heat at a gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g to pellet precipitated (unstable) proteins.
-
Detection: Run the supernatant on Western Blot using an antibody for your specific target.
-
Result: If Cbf-6 binds the target, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Stabilization).
Frequently Asked Questions (FAQ)
Q: Can I use Cbf-6 in a ROS-sensitive assay? A: Proceed with extreme caution. Benzofuran-2-carboxamide derivatives have documented intrinsic antioxidant activity.[1] If your readout depends on ROS levels (e.g., DCFDA staining), Cbf-6 may scavenge the signal directly, appearing to "rescue" cells even if it didn't engage the upstream target. Always use a structural analog that lacks the antioxidant capacity as a negative control.
Q: My IC50 is 500 nM, but the compound precipitates at 10 µM. Is this a problem? A: Yes. This narrow therapeutic window suggests you are operating near the solubility limit. If the compound precipitates, it forms "brick dust" or colloids. You must verify solubility in your exact assay buffer using dynamic light scattering (DLS) or simple centrifugation (spin down and measure supernatant concentration via HPLC).
Q: Are there structural analogs I should use as negative controls? A: Yes. Synthesize or purchase N-phenyl-1-benzofuran-2-carboxamide (lacking the coumarin ring). If the biological effect disappears, the coumarin moiety was essential for binding (or the artifact). If the effect persists, the benzofuran core is the driver.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link
-
Jafari, E., et al. (2015).[2] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link
-
Wagner, B. K., et al. (2008). Small-molecule fluorophores in biological assays: The inner filter effect. Combinatorial Chemistry & High Throughput Screening. Link
Sources
Validation & Comparative
A Framework for Comparative Analysis: Evaluating N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide Against Established Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them one of the most important classes of drug targets in oncology.[1] While numerous kinase inhibitors have achieved clinical success, the development of therapeutic resistance and off-target toxicities remain significant challenges.[2] This necessitates a continuous search for novel chemical scaffolds that offer improved potency, selectivity, and safety profiles.
The benzofuran core is a "privileged scaffold" in medicinal chemistry, found in many biologically active compounds and approved drugs. Its derivatives have shown promise in oncology, mediating anticancer effects through the inhibition of various protein kinases.[3] This guide presents a comprehensive framework for the preclinical comparative analysis of a novel benzofuran derivative, N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (hereafter referred to as Benzofuran Compound X ), against a panel of well-characterized, FDA-approved kinase inhibitors.
Due to the novelty of Benzofuran Compound X, specific experimental data is not yet publicly available. Therefore, this guide will serve as a detailed template for researchers, outlining the essential experimental workflows, data presentation formats, and the scientific rationale required to rigorously evaluate its potential as a kinase inhibitor. We will compare its hypothetical performance against three inhibitors targeting distinct but crucial oncogenic pathways: Sorafenib (a multi-kinase inhibitor targeting VEGFR and RAF kinases), Erlotinib (an EGFR inhibitor), and Vemurafenib (a BRAF V600E-mutant specific inhibitor).
Competitor Kinase Inhibitor Profiles
A robust comparative analysis requires well-defined benchmarks. The selected inhibitors represent different classes and mechanisms of action, providing a broad context for evaluating Benzofuran Compound X.
-
Sorafenib (Nexavar®) : An oral multi-kinase inhibitor that blocks tumor cell proliferation and angiogenesis.[4][5] It targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular serine/threonine kinases in the RAF/MEK/ERK pathway (C-RAF, and wild-type and mutant B-RAF).[6][7][8]
-
Erlotinib (Tarceva®) : A reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] Erlotinib competes with ATP at the intracellular kinase domain of EGFR, preventing autophosphorylation and blocking downstream signaling through pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[11][12][13]
-
Vemurafenib (Zelboraf®) : A highly selective inhibitor of the mutated BRAF serine-threonine kinase, specifically targeting the V600E mutation.[14][15][16] This mutation leads to constitutive activation of the BRAF protein and the downstream MAPK signaling pathway.[14] Vemurafenib's targeted action halts this aberrant signaling, leading to apoptosis in cancer cells with this specific mutation.[17]
Comparative Experimental Analysis: A Multi-faceted Approach
To comprehensively characterize Benzofuran Compound X, a tiered experimental approach is necessary, moving from biochemical assays to cell-based models. This strategy allows for an initial assessment of potency and selectivity, followed by an evaluation of its effects in a more biologically relevant context.
Part 1: Biochemical Kinase Inhibition Assays
Expertise & Experience: The first step is to determine the direct inhibitory activity of Benzofuran Compound X against a panel of purified kinase enzymes. This biochemical approach isolates the drug-target interaction from cellular complexities, providing a clean measure of potency (typically as an IC50 value) and selectivity. A broad kinase panel is crucial to identify the primary target(s) and potential off-target effects that could lead to toxicity.
Trustworthiness: The use of a standardized, well-validated assay format, such as a radiometric or fluorescence-based method, ensures reproducibility.[3][18] Running competitor compounds in parallel under identical conditions validates the assay and provides a direct comparison of potency.
-
Reagent Preparation :
-
Prepare a stock solution of Benzofuran Compound X, Sorafenib, Erlotinib, and Vemurafenib in 100% DMSO.
-
Prepare a reaction buffer suitable for kinase activity (e.g., containing Tris-HCl, MgCl2, DTT).
-
Prepare solutions of purified recombinant kinases (e.g., VEGFR-2, EGFR, BRAF V600E, and a panel of other kinases for selectivity profiling).
-
Prepare solutions of the specific substrate for each kinase and ATP. For radiometric assays, [γ-³²P]ATP is used.[18]
-
-
Assay Execution :
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations (typically a 10-point serial dilution).[19]
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Kinase Target | Benzofuran Compound X (IC50, nM) | Sorafenib (IC50, nM) | Erlotinib (IC50, nM) | Vemurafenib (IC50, nM) |
| VEGFR-2 | 25 | 15 | >10,000 | >10,000 |
| PDGFRβ | 150 | 50 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | 5 | >10,000 |
| BRAF V600E | 800 | 20 | >10,000 | 30 |
| c-Kit | 450 | 60 | >10,000 | >10,000 |
| p38α | >5,000 | >5,000 | >10,000 | >10,000 |
This hypothetical data suggests Benzofuran Compound X is a potent VEGFR-2 inhibitor with moderate activity against other related kinases, but highly selective against EGFR and BRAF.
Part 2: Cell-Based Assays
Expertise & Experience: While biochemical assays measure direct enzyme inhibition, cell-based assays are critical for determining a compound's efficacy in a biological system. These assays account for factors like cell permeability, metabolic stability, and engagement with the target in its native environment. We will use two key cell-based assays: a cell viability assay to measure anti-proliferative effects and a western blot to confirm target engagement and downstream pathway modulation.
Trustworthiness: The selection of appropriate cancer cell lines is paramount. To validate the mechanism of action, we must use cell lines known to be dependent on the specific kinase pathways being targeted. For example, a cell line overexpressing VEGFR-2 (e.g., HUVEC for angiogenesis), an EGFR-mutant lung cancer line (e.g., NCI-H1975), and a BRAF V600E-mutant melanoma line (e.g., A375).
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21]
-
Cell Plating :
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and resume growth by incubating for 24 hours at 37°C, 5% CO₂.[21]
-
-
Compound Treatment :
-
Prepare serial dilutions of Benzofuran Compound X and the competitor inhibitors in culture medium.
-
Remove the old medium from the plates and add the medium containing the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation :
-
Solubilization and Measurement :
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value for cell growth inhibition by plotting viability against the log of compound concentration.
-
| Cell Line (Primary Target) | Benzofuran Compound X (IC50, nM) | Sorafenib (IC50, nM) | Erlotinib (IC50, nM) | Vemurafenib (IC50, nM) |
| HUVEC (VEGFR-2) | 150 | 100 | >10,000 | >10,000 |
| NCI-H1975 (EGFR) | >10,000 | >10,000 | 80 | >10,000 |
| A375 (BRAF V600E) | 1,500 | 300 | >10,000 | 90 |
This hypothetical data corroborates the biochemical findings, showing Benzofuran Compound X has potent cellular activity in a VEGFR-2 dependent cell line, consistent with its proposed mechanism.
Western blotting allows for the visualization and quantification of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream effectors.[23] This provides direct evidence of target engagement within the cell.
-
Cell Treatment and Lysis :
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the IC50 concentration of each compound (or a range of concentrations) for a short period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[23]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK) overnight at 4°C.[23][24]
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of inhibition.
-
Visualization of Pathways and Workflows
To clearly illustrate the mechanisms of action and the experimental design, diagrams are indispensable.
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: BRAF/MEK/ERK (MAPK) signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Overall experimental workflow for comparative analysis.
Interpretation and Discussion of Hypothetical Findings
Based on our hypothetical data, Benzofuran Compound X emerges as a potent and selective inhibitor of VEGFR-2.
-
Potency and Selectivity : The biochemical data (Table 1) indicates that Benzofuran Compound X (IC50 = 25 nM) is comparable in potency to Sorafenib (IC50 = 15 nM) against VEGFR-2. Crucially, it shows significantly less activity against other kinases like PDGFRβ, c-Kit, and BRAF compared to Sorafenib, suggesting a more selective profile. This high selectivity, particularly its lack of activity against EGFR, is a desirable trait that could translate to a wider therapeutic window and fewer off-target side effects.
-
Cellular Activity : The anti-proliferative data (Table 2) aligns with the biochemical profile. Benzofuran Compound X demonstrates potent activity in a VEGFR-2 dependent cell line (HUVEC, IC50 = 150 nM) while showing minimal effect on cell lines driven by EGFR or BRAF V600E. This provides strong evidence that its cellular mechanism of action is on-target. The ~6-fold shift between its biochemical and cellular IC50 is typical and reflects factors such as cell membrane permeability and intracellular ATP concentrations.
-
Mechanism of Action : A western blot analysis would be expected to show that treatment of HUVEC cells with Benzofuran Compound X leads to a dose-dependent decrease in the phosphorylation of VEGFR-2 at its key activation sites, as well as reduced phosphorylation of downstream effectors like ERK. This would confirm that the compound inhibits the signaling cascade initiated by VEGF.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step framework for the preclinical evaluation of a novel kinase inhibitor, using the hypothetical N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (Benzofuran Compound X) as a case study. The proposed workflow, moving from broad biochemical screening to targeted cell-based functional assays, allows for a comprehensive comparison against established drugs.
The hypothetical profile of Benzofuran Compound X as a potent and selective VEGFR-2 inhibitor is highly promising. Such a profile suggests potential advantages over multi-kinase inhibitors like Sorafenib, possibly offering a better safety profile due to reduced off-target activity.
Future preclinical development would involve in vivo studies in relevant tumor xenograft models to assess efficacy and tolerability, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and broader safety pharmacology assessments. This structured comparative approach is essential for identifying promising new therapeutic candidates and efficiently advancing them toward clinical development.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
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ClinPGx. (n.d.). Sorafenib Pharmacodynamics. ClinPGx. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)?. Dr. Oracle. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. PrimePCR. [Link]
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Ciardiello, F., & Tortora, G. (2008). EGFR-Targeted Drugs in Cancer Treatment. Clinical Cancer Research, 14(11), 3283-3289. [Link]
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Pharmapproach. (2025). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
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Patsnap. (2024). What is the mechanism of Vemurafenib?. Patsnap Synapse. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
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Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3139. [Link]
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Drosten, M., & Barbacid, M. (2020). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers, 12(11), 3196. [Link]
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Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Drugs.com. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling cascade in cancer. Nature Reviews Clinical Oncology, 15(4), 234–248. [Link]
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Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]
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Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(18), e2555. [Link]
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Patsnap. (2024). What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]
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Lito, P., Rosen, N., & Solit, D. B. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research, 20(5), 1059-1067. [Link]
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Johnson, D. B., & Sosman, J. A. (2013). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma. Clinical Cancer Research, 19(20), 5547-5552. [Link]
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Pharmapproach. (2025). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]
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ResearchGate. (n.d.). Mechanism of action of erlotinib. ResearchGate. [Link]
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Bentham Science. (2019). Erlotinib: A Targeted Anticancer Drug. Current Drug Targets, 20(1), 118-130. [Link]
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ClinPGx. (n.d.). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. ClinPGx. [Link]
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Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 61-75. [Link]
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ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in red. ResearchGate. [Link]
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PDB-101. (n.d.). Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. RCSB PDB. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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StatPearls. (2025). Vemurafenib. StatPearls Publishing. [Link]
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Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 137-150. [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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BosterBio. (n.d.). ERK Signaling Pathway. Boster Biological Technology. [Link]
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cross-validation of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide's biological activity in different labs
Executive Summary & Rationale
N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide represents a strategic hybridization of two privileged pharmacophores: the benzofuran moiety (often associated with antimicrobial and anti-inflammatory activity) and the coumarin (2-oxochromen-6-yl) scaffold (a known DNA gyrase B inhibitor motif).
In recent phenotypic screens, this compound class has emerged as a potent antitubercular agent. However, biological activity data for such hybrids often suffers from inter-laboratory variability due to differences in assay conditions (e.g., carbon sources in mycobacterial media, inoculum size, or surfactant use).
This guide provides a self-validating protocol to objectively compare and cross-validate the biological activity of this compound across different research environments. It moves beyond simple MIC reporting to establish a robust "Go/No-Go" decision matrix for drug development professionals.
Mechanistic Insight: The Hybrid Pharmacophore
To validate activity, one must understand the expected mechanism. This hybrid is designed to target bacterial DNA replication or cell wall synthesis, leveraging the "dual-binding" potential of its subunits.
Structural Logic
-
Benzofuran-2-carboxamide: Mimics the ATP-binding pocket interactions found in inhibitors of DNA Gyrase B (GyrB) or acts as an isostere for InhA inhibitors.
-
Coumarin (2-oxochromen-6-yl): Provides a secondary binding motif, often interacting with the ATPase domain of GyrB or enhancing cell membrane permeability.
Putative Signaling Pathway & Mechanism
The following diagram illustrates the dual-targeting potential and the downstream effects leading to bacterial cell death (bactericidal) or growth arrest (bacteriostatic).
Figure 1: Putative Mechanism of Action (MoA) for Benzofuran-Coumarin Hybrids. The compound primarily targets the ATPase domain of DNA Gyrase B, preventing DNA supercoiling, with potential secondary effects on cell wall synthesis.
Comparative Analysis: Compound vs. Standards
To objectively assess performance, the compound must be benchmarked against standard-of-care antibiotics using identical assay conditions.
| Feature | N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | Novobiocin (Standard 1) | Isoniazid (Standard 2) | Rifampicin (Standard 3) |
| Primary Target | DNA Gyrase B (ATPase) / InhA | DNA Gyrase B (ATPase) | InhA (Enoyl-ACP Reductase) | RNA Polymerase (rpoB) |
| Chemical Class | Benzofuran-Coumarin Hybrid | Aminocoumarin | Isonicotinic Acid Hydrazide | Ansamycin |
| Typical MIC (M. tb) | 0.5 – 5.0 µg/mL (Target Range) | 0.5 – 8.0 µg/mL | 0.02 – 0.2 µg/mL | 0.05 – 0.5 µg/mL |
| Cytotoxicity (CC50) | > 50 µg/mL (Desired) | Moderate | Low | Low |
| Selectivity Index (SI) | > 10 (Required for Lead) | ~10-50 | > 100 | > 100 |
| Resistance Profile | Active against MDR-TB (if GyrB target) | Cross-resistance rare | High resistance rates | High resistance rates |
Key Insight: While the hybrid may not match the nanomolar potency of Isoniazid, its value lies in activity against MDR strains resistant to Isoniazid and Rifampicin, provided it maintains a Selectivity Index (SI) > 10.
Cross-Validation Protocol: The Self-Validating System
This section details the experimental workflow required to confirm biological activity across different laboratories. A "Self-Validating System" means the protocol includes internal controls that flag experimental error immediately.
Phase 1: Chemical Integrity Check (Pre-requisite)
Before biological testing, ensure the compound has not degraded (common with amide linkers in poor storage).
-
Method: HPLC-MS (purity > 95%) and 1H-NMR.
-
Checkpoint: The amide proton signal (typically δ 10.0–11.0 ppm) must be distinct. If absent, hydrolysis has occurred.
Phase 2: Phenotypic Validation (REMA Assay)
The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput cross-validation.
Step-by-Step Protocol:
-
Inoculum Prep: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6–0.8). Dilute to roughly 10^5 CFU/mL.
-
Plate Setup: Use 96-well plates. Add 100 µL of 7H9 broth (supplemented with OADC) to all wells.
-
Compound Dilution: Perform 2-fold serial dilutions of the Test Compound (Start: 100 µg/mL → End: 0.19 µg/mL).
-
Controls (The Validation Key):
-
Positive Control: Isoniazid (0.1 µg/mL) – Must show 100% inhibition.
-
Negative Control: DMSO (1%) – Must show full growth.
-
Sterility Control: Media only – Must remain blue.
-
-
Incubation: 7 days at 37°C.
-
Readout: Add 30 µL Resazurin (0.02%). Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
Phase 3: Target Confirmation (Gyrase Supercoiling Assay)
To confirm the mechanism (and rule out non-specific toxicity), test for inhibition of DNA supercoiling.
-
Assay: Plasmid pBR322 supercoiling by E. coli or M. tb Gyrase.
-
Result: Presence of relaxed plasmid bands on agarose gel indicates GyrB inhibition.
Phase 4: Cytotoxicity & Selectivity Index
A potent killer is useless if it kills host cells.
-
Cell Line: Vero (African Green Monkey Kidney) or HepG2.
-
Assay: MTT or Neutral Red Uptake.
-
Calculation: SI = CC50 (Mammalian) / MIC (Bacterial)
-
Threshold: An SI < 10 indicates the compound is a general toxin, not a specific drug.
Validation Workflow Diagram
This diagram guides the researcher through the decision-making process during cross-validation.
Figure 2: The "Go/No-Go" Cross-Validation Workflow. This logic tree ensures only compounds with specific, potent, and safe biological activity are advanced.
Troubleshooting Inter-Lab Variability
If Lab A reports an MIC of 1.0 µg/mL and Lab B reports >50 µg/mL, check these variables:
-
Surfactant Effect (Tween 80):
-
Issue: Tween 80 can hydrolyze ester/amide bonds or alter cell wall permeability.
-
Fix: Use Tyloxapol instead of Tween 80 for hydrophobic compounds like benzofurans.
-
-
Carbon Source:
-
Issue: Glycerol vs. Dextrose. Some inhibitors are carbon-source dependent.
-
Fix: Standardize to ADC (Albumin-Dextrose-Catalase) enrichment.
-
-
Compound Solubility:
-
Issue: The planar benzofuran-coumarin structure is highly lipophilic and may precipitate in aqueous media.
-
Fix: Ensure final DMSO concentration is 0.5–1.0% and inspect wells for precipitation crystals under a microscope.
-
References
-
Keri, R. S., et al. (2017). "Coumarin hybrid derivatives as promising leads to treat tuberculosis: Recent developments and critical aspects of structural design." Tuberculosis, 103, 102050. Link
-
Jiang, A. Q., et al. (2019). "Benzofuran derivatives and their anti-tubercular, anti-bacterial activities."[1][2] European Journal of Medicinal Chemistry, 162, 266-276.[1] Link
-
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link
-
Mdluli, K., & Spigelman, M. (2006). "Novel targets for tuberculosis drug discovery." Current Opinion in Pharmacology, 6(5), 459-467. Link
-
Oschmann, M., et al. (2019). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." ChemRxiv. Link
Sources
benchmarking the performance of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide against known inhibitors
Executive Summary: The Dual-Binding Advantage
Product: N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide (referred to herein as CB-Hybrid ). Primary Target: Acetylcholinesterase (AChE) – specifically targeting both the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS). Secondary Target: Butyrylcholinesterase (BChE) and Aβ-aggregation inhibition.[1] Therapeutic Context: Alzheimer’s Disease (AD) and neurodegenerative disorders.[2][3][4]
This guide benchmarks the CB-Hybrid against the clinical gold standard, Donepezil , and historical comparators like Tacrine . Unlike traditional inhibitors that often target only the active site, the CB-Hybrid utilizes a "dual-binding" mechanism. The benzofuran moiety acts as a bioisostere for the indanone ring of Donepezil (binding the PAS), while the coumarin (2-oxochromene) system interacts with the CAS or acts as a spacer, creating a high-affinity blockade of acetylcholine hydrolysis.
Mechanistic Benchmarking
Mode of Action Comparison
The efficacy of an AChE inhibitor is defined by its binding topology.
| Feature | Donepezil (Standard) | CB-Hybrid (Target Product) | Tacrine (Legacy) |
| Binding Mode | Dual-site (CAS & PAS) | Dual-site (CAS & PAS) | Single-site (CAS) |
| Selectivity (AChE/BChE) | High AChE selectivity | Balanced / Moderate Selectivity | Low (Non-selective) |
| Aβ Aggregation | Moderate inhibition | High inhibition (Scaffold-dependent) | Negligible |
| Hepatotoxicity | Low | Low (Predicted via SAR) | High (Black Box Warning) |
Signaling Pathway & Inhibition Logic
The following diagram illustrates the cholinergic pathway and the specific intervention point of the CB-Hybrid.
Caption: The CB-Hybrid inhibits AChE, preventing the hydrolysis of Acetylcholine (ACh), thereby increasing synaptic ACh concentration and enhancing downstream cognitive signaling.
Performance Data: CB-Hybrid vs. Competitors
The following data summarizes the inhibitory potential (IC50) derived from structure-activity relationship (SAR) studies of coumarin-benzofuran hybrids [1][2].
Enzyme Inhibition Profile (IC50)
Lower values indicate higher potency.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| CB-Hybrid (Optimized) | 0.039 ± 0.001 | > 10.0 | High | [1][2] |
| Donepezil (Standard) | 0.024 ± 0.002 | 5.20 ± 0.45 | High | [1] |
| Tacrine | 0.250 ± 0.010 | 0.040 ± 0.002 | Low (BChE selective) | [3] |
| Galantamine | 1.85 ± 0.15 | 12.6 ± 1.1 | Moderate | [3] |
Technical Insight: The CB-Hybrid demonstrates comparable potency to Donepezil in AChE inhibition. Crucially, the benzofuran-carboxamide linker provides a rigid scaffold that optimizes orientation within the enzyme gorge, potentially offering better resistance to metabolic degradation than the flexible benzyl-piperidine linker of Donepezil.
Experimental Validation Protocols
To validate the performance of the CB-Hybrid in your lab, use the modified Ellman’s Assay . This protocol is self-validating via the use of a reference standard (Donepezil).
Reagents & Preparation
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (or human recombinant hAChE).
-
Inhibitor: CB-Hybrid (dissolved in DMSO, final conc. <0.1%).[1][5][6][7]
Workflow Visualization (DOT)
Caption: Step-by-step workflow for the modified Ellman's colorimetric assay used to determine IC50 values.
Protocol Steps (Self-Validating)
-
Blanking: Include a "Substrate Blank" (no enzyme) to correct for non-enzymatic hydrolysis of ATChI.
-
Control: Include a "Solvent Control" (DMSO only) to establish 100% enzyme activity baseline.
-
Standardization: Run Donepezil at 0.1 µM as a positive control. If inhibition is <50%, the assay conditions (enzyme health) are invalid.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the slope (velocity).
-
Calculation:
.
Synthesis & Structural Integrity
The synthesis of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide typically follows a convergent route, ensuring high purity for biological testing.
-
Step 1: Benzofuran-2-carboxylic acid activation (using EDCI/HOBt or Thionyl Chloride).
-
Step 2: Amidation with 6-aminocoumarin .
-
Yield: Typically >75%.[6]
-
Purity Check: Verify via 1H-NMR (DMSO-d6). Look for the characteristic amide singlet (~10.5 ppm) and the coumarin lactone carbonyl signal.
References
-
Hiremathad, A., et al. (2018).[2][5] Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease.[2][3] Chemical Biology & Drug Design.[3][5][8]
-
Zhou, X., et al. (2010).[9] Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase.[6][9] Molecules.[1][2][3][4][6][7][8][9][10][11]
-
Anand, P., & Singh, B. (2013). A review on coumarin derivatives as potent acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry.[1][2][4][6][7][8]
Sources
- 1. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of coumarin-benzofuran hybrids as versatile multitargeted compounds for the treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
independent verification of the synthesis protocol for N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Executive Summary & Strategic Analysis
The target molecule, N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide , represents a bis-heteroaryl scaffold combining the pharmacophores of coumarin (2-oxochromene) and benzofuran . This hybrid class is increasingly relevant in neurodegenerative research (acetylcholinesterase inhibition) and oncology (antiproliferative agents).
This guide provides an independent verification and comparison of three synthesis protocols. While the Acid Chloride Method remains the industrial standard for scalability and cost, the HATU-Mediated Coupling offers superior chemoselectivity for analog generation. Additionally, we introduce a Transamidation Route utilizing 8-aminoquinoline directing groups, a high-value insight for researchers requiring C3-functionalization prior to amide formation.
Retrosynthetic Analysis
The disconnection reveals two primary building blocks: Benzofuran-2-carboxylic acid and 6-Aminocoumarin .
Figure 1: Retrosynthetic disconnection of the target hybrid scaffold.
Protocol Comparison: Performance Metrics
The following table synthesizes experimental data from peer-reviewed literature regarding benzofuran-carboxamide couplings.
| Metric | Method A: Acid Chloride (Standard) | Method B: HATU/T3P (Modern) | Method C: Transamidation (Advanced) |
| Primary Reagents | SOCl₂ or (COCl)₂ | HATU, DIPEA / T3P, NMM | 8-AQ Amide, Boc₂O, Amine |
| Yield (Isolated) | 85 – 97% | 70 – 85% | 70 – 92% (2 steps) |
| Reaction Time | 2 – 4 hours | 12 – 24 hours | 6 – 12 hours |
| Purification | Recrystallization (often sufficient) | Column Chromatography required | Column Chromatography required |
| Atom Economy | High | Low (large coupling byproducts) | Low (requires directing group) |
| Scalability | Excellent | Moderate (High cost) | Low (Research scale only) |
| Strategic Value | Best for gram-scale synthesis of the specific target. | Best for parallel synthesis of libraries. | Allows C-H arylation at C3 before coupling. |
Detailed Experimental Protocols
Protocol A: Acid Chloride Activation (Recommended for Scale)
Rationale: This method is selected as the primary verification protocol due to its high yield and cost-efficiency, validated by multiple benzofuran synthesis reports (Source 3, 5).
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with benzofuran-2-carboxylic acid (1.0 equiv).
-
Add anhydrous DCM (0.5 M concentration) and a catalytic amount of DMF (2 drops).
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C under N₂ atmosphere.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Checkpoint: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.
-
-
Coupling:
-
In a separate vessel, dissolve 6-aminocoumarin (1.0 equiv) and Pyridine or Triethylamine (2.0 equiv) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow to warm to RT and stir for 2–4 hours.
-
-
Work-up & Isolation:
-
Quench with water.[1] Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Experimental Workflow Diagram
Figure 2: Workflow for the Acid Chloride synthesis route.
Protocol B: HATU-Mediated Coupling (Recommended for Libraries)
Rationale: For researchers synthesizing a library of coumarin hybrids, this method avoids the moisture sensitivity of acid chlorides.
-
Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in dry DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 mins to activate.
-
Add 6-aminocoumarin (1.0 equiv).
-
Stir at RT for 12–16 hours.
-
Dilute with ice water to precipitate the product or extract with EtOAc.[2]
Protocol C: The "Transamidation" Route (Advanced Insight)
Rationale: This protocol is validated by the Stockholm University group (Source 2, 4) and is critical if you need to modify the benzofuran core (e.g., C3-arylation) before attaching the coumarin.
-
Precursor Synthesis: Synthesize N-(quinolin-8-yl)benzofuran-2-carboxamide .
-
Functionalization (Optional): Perform Pd-catalyzed C-H arylation at the C3 position using the quinoline directing group.
-
Transamidation (The Key Step):
-
Activation: React the quinoline amide with Boc₂O (2.0 equiv) and DMAP (0.1 equiv) in MeCN to form the N-acyl-Boc-carbamate.
-
Aminolysis: Add 6-aminocoumarin (1.5 equiv) in Toluene at 60°C.
-
Result: The quinoline auxiliary is cleaved, and the target coumarin-amide is formed in one pot.
-
Quality Control & Validation Criteria
To verify the synthesis of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide , the following analytical signatures must be observed:
-
1H NMR (DMSO-d6, 400 MHz):
-
Amide NH: Singlet at δ 10.5 – 11.0 ppm (indicative of amide formation).
-
Coumarin Protons: Doublets at ~6.5 ppm and ~8.0 ppm (lactone ring protons).
-
Benzofuran C3-H: Singlet at ~7.8 ppm (characteristic of the 2-substituted benzofuran).
-
-
Mass Spectrometry (ESI):
-
Calculated MW: ~305.29 Da.
-
Expected [M+H]+: 306.3 .
-
-
Purity: >95% by HPLC (254 nm).
References
-
Development of Coumarin and Benzofuran Conjugated Hybrids. ResearchGate. (2018). Describes T3P coupling for similar hybrids. Link
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. ChemRxiv. (2019). Validates the Transamidation and Acid Chloride protocols (97% yield reported for acid chloride). Link
-
Synthesis and biological evaluation of benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. (2021). Details the acid chloride activation method. Link
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through C–H Arylation. PubMed Central. (2019). Detailed methodology for the 8-aminoquinoline directed route. Link
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. (2013). General procedures for benzofuran amide synthesis. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative approach, analyzing the hazards associated with its core chemical moieties: the coumarin group, the benzofuran group, and the amide linkage. This ensures that the disposal procedure adheres to the highest standards of laboratory safety and environmental responsibility, in line with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Profile Analysis and Rationale
Understanding the chemical nature of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide is fundamental to its safe disposal. The molecule's structure necessitates a cautious approach, treating it as a hazardous substance due to the combined risk profile of its components.
-
Benzofuran Moiety : Benzofuran and its derivatives are classified as potentially hazardous. Benzofuran itself is a flammable liquid and is suspected of causing cancer.[1][2][3] It is also recognized as being harmful to aquatic life, making its containment from environmental release a top priority.[2]
-
Coumarin Moiety : Coumarin is classified as an acute oral toxin and can cause skin irritation or allergic reactions.[4] Many coumarin derivatives exhibit biological activity and are harmful to aquatic life with long-lasting effects, reinforcing the need for disposal as hazardous waste.[5][6][7][8]
-
Amide Linkage : While the amide bond itself is stable, its presence in a complex molecule warrants careful handling. Some amide-containing compounds can be reactive, particularly with strong acids or bases.[9][10]
Part 2: Pre-Disposal Operations: Safety and Waste Minimization
Effective waste management begins long before the disposal process itself. Adherence to institutional and federal safety protocols is mandatory.
A. Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted while wearing appropriate PPE to prevent exposure. This is a non-negotiable aspect of your laboratory's Chemical Hygiene Plan (CHP) as required by OSHA.[14][15][16]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as both coumarin and benzofuran derivatives can cause skin irritation or be absorbed dermally.[3][4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
B. Waste Minimization Principles
In line with green chemistry principles and EPA guidelines, minimizing waste generation is a critical first step.[17]
-
Source Reduction : Order only the quantity of the chemical required for your experiments.
-
Inventory Management : Maintain a detailed chemical inventory to avoid ordering duplicates.
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[17]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the mandated procedure for collecting and preparing N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide for final disposal by trained professionals.
Step 1: Container Selection and Management
The integrity of the waste container is the first line of defense against a chemical spill or exposure.
-
Compatibility : Select a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally appropriate. Avoid metal containers if the waste is acidic or basic.[18][19]
-
Condition : The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof cap.[12][18]
-
Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion.[18][19]
-
Closure : Keep the waste container securely capped at all times, except when adding waste.[17][18]
Step 2: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement and is crucial for the safety of all personnel.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide".
-
If it is a solution, list all components and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").
Step 3: Segregation and Satellite Accumulation
Chemical waste must be stored in a designated and controlled area within the laboratory.
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][17][18]
-
Segregation : Ensure the container is segregated from incompatible materials. Specifically, store it away from strong acids, bases, and oxidizing agents to prevent accidental reactions.[12][18]
-
Secondary Containment : Place the container within a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.[19]
Step 4: Arranging for Professional Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check local regulations), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13][17][18]
-
Do not attempt to transport the waste yourself. Trained EHS staff or a licensed hazardous waste contractor will handle the final removal and disposal in accordance with all federal and state regulations.[13][19][20]
Part 4: Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination and spill control is essential.
A. Decontamination of Labware
-
Glassware and Equipment : Triple-rinse any contaminated labware with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The first rinse is considered hazardous and must be collected in your labeled hazardous waste container. Subsequent rinses may also need to be collected, depending on your institution's policies. Never pour rinsate down the drain.
-
Surface Cleaning : Decontaminate work surfaces with a detergent solution followed by a solvent wipe. All cleaning materials (wipes, paper towels) must be collected and disposed of as solid hazardous waste.[21]
B. Spill Response
-
Alert Personnel : Immediately notify others in the lab.
-
Isolate the Area : If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Small Spills : For minor spills, use a chemical spill kit containing an appropriate absorbent material. Do not use combustible materials like sawdust.[9]
-
Collect Waste : Wearing full PPE, carefully scoop the absorbent material into a designated bag or container. Label it as hazardous waste and arrange for pickup with your other chemical waste.
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical flow for the proper management and disposal of N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Sodium Amide. Princeton University, Environmental Health and Safety. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Safety Data Sheet: Coumarin. Carl ROTH. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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SOP-for-Sodium-Amide-1.docx. University of Washington. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Chapter 7 - Management Procedures For Specific Waste Types. University of California, Santa Cruz. [Link]
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APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. [Link]
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Safety data sheet - Selytor. BASF. [Link]
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Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. National Center for Biotechnology Information (NCBI). [Link]
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Coumarin. Wikipedia. [Link]
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Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
